Alisertib
Descripción
Propiedades
IUPAC Name |
4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClFN4O4/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHFILGSQDJULK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClFN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145539 | |
| Record name | Alisertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028486-01-2 | |
| Record name | Alisertib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1028486-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alisertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028486012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alisertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05220 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alisertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALISERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66ES73M18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alisertib: A Technical Guide to a Selective Aurora A Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisertib (MLN8237) is a potent and selective, orally bioavailable, small-molecule inhibitor of Aurora A kinase (AAK), a key regulator of mitotic progression.[1] Its targeted inhibition of Aurora A disrupts critical steps in cell division, leading to mitotic arrest, apoptosis, and tumor growth inhibition. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, effects on cellular signaling pathways, and key preclinical and clinical findings. Detailed experimental protocols and comprehensive data summaries are presented to support further research and development efforts in oncology.
Introduction: The Role of Aurora A Kinase in Oncology
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in mitosis.[2] Aurora A kinase is a key regulator of G2/M transition, centrosome maturation, spindle assembly, and chromosome segregation.[3][4] Overexpression of Aurora A is frequently observed in a wide range of human cancers and is often associated with chromosomal instability and poor prognosis, making it a compelling therapeutic target.[4] this compound was developed as a second-generation Aurora A kinase inhibitor to selectively target this oncogenic driver.[1]
This compound: Mechanism of Action
This compound is an ATP-competitive inhibitor of Aurora A kinase.[5][6] It selectively binds to the ATP-binding pocket of Aurora A, preventing its autophosphorylation at Threonine 288, which is essential for its activation.[5][7] This inhibition leads to a cascade of downstream effects, primarily centered on the disruption of mitotic processes.
The primary consequences of Aurora A inhibition by this compound include:
-
Delayed Mitotic Entry and G2/M Arrest: this compound treatment causes cells to accumulate in the G2/M phase of the cell cycle.[3][7][8]
-
Defective Mitotic Spindles: Inhibition of Aurora A leads to the formation of abnormal mitotic spindles, including monopolar, bipolar, and multipolar spindles.[7][9]
-
Chromosome Misalignment: Proper chromosome alignment at the metaphase plate is disrupted in the presence of this compound.[7][9]
-
Induction of Apoptosis and Autophagy: The mitotic disruption caused by this compound can trigger programmed cell death (apoptosis) and autophagy.[2][3][10] This can occur directly from mitosis or following mitotic slippage.[7][9]
-
Endoreduplication and Polyploidy: Cells that fail to properly complete mitosis may undergo endoreduplication, leading to polyploidy.[11]
The selectivity of this compound for Aurora A over Aurora B is a key characteristic, with studies showing it to be over 200-fold more selective for Aurora A in cellular assays.[8][9][10] This selectivity is crucial as the inhibition of Aurora B is associated with a different set of cellular phenotypes and toxicities.
Quantitative Data: In Vitro Potency and Efficacy
The following tables summarize the in vitro potency and efficacy of this compound across various assays and cell lines.
Table 1: Kinase Inhibitory Potency of this compound
| Kinase | Assay Type | IC50 (nM) | Reference(s) |
| Aurora A | Cell-free | 1.2 | [5][8][10] |
| Aurora B | Cell-free | 396.5 | [5][8][10] |
| Aurora A | Cell-based | 6.7 | [8] |
| Aurora B | Cell-based | 1,534 | [8] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MM.1S | Multiple Myeloma | 0.003-1.71 | [10] |
| OPM1 | Multiple Myeloma | 0.003-1.71 | [10] |
| HT29 | Colorectal Cancer | 0.06 - >5 | [12][13] |
| Caco-2 | Colorectal Cancer | Not specified | [3] |
| HCT-116 | Colorectal Cancer | Not specified | [8] |
| MCF7 | Breast Cancer | 17.13 | [14] |
| MDA-MB-231 | Breast Cancer | 12.43 | [14] |
| SKOV3 | Ovarian Cancer | Not specified | [15] |
| OVCAR4 | Ovarian Cancer | Not specified | [15] |
| PANC-1 | Pancreatic Cancer | Not specified | [16] |
| BxPC-3 | Pancreatic Cancer | Not specified | [16] |
| CRL-2396 | T-cell Lymphoma | 0.08-0.1 | [11] |
| TIB-48 | T-cell Lymphoma | 0.08-0.1 | [11] |
Signaling Pathways Modulated by this compound
This compound's inhibition of Aurora A kinase initiates a series of downstream effects on various signaling pathways that regulate cell cycle progression, apoptosis, and autophagy.
Cell Cycle Regulation Pathway
This compound's primary impact is on the G2/M phase of the cell cycle. By inhibiting Aurora A, it disrupts the formation of a functional mitotic spindle, leading to the activation of the spindle assembly checkpoint (SAC). This results in a prolonged mitotic arrest. Key proteins modulated in this pathway include Cyclin B1, CDK1, p21, p27, and p53.[3][5][17]
Apoptosis Induction Pathway
The mitotic catastrophe induced by this compound often leads to apoptosis through the mitochondrial (intrinsic) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and PUMA, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl.[2][17] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases 9 and 3.[2]
PI3K/Akt/mTOR and MAPK Signaling Pathways
This compound has also been shown to modulate key survival pathways. Studies have indicated that this compound can inhibit the PI3K/Akt/mTOR and p38 MAPK signaling pathways, while activating the AMPK signaling pathway.[2][14][16] The inhibition of these pro-survival pathways contributes to the anti-tumor effects of this compound.
Experimental Protocols
In Vitro Aurora A Kinase Assay
This protocol describes a radioactive Flashplate enzyme assay to determine the in vitro inhibitory activity of this compound against Aurora A kinase.
Materials:
-
Recombinant Aurora A kinase (expressed in Sf9 cells and purified)
-
Biotinylated peptide substrate (e.g., Biotin-GLRRASLG)
-
[γ-³³P]ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 0.05% Tween 20
-
This compound (dissolved in DMSO)
-
Image FlashPlates (PerkinElmer)
Procedure:
-
Prepare a reaction mixture containing 5 nM Aurora A kinase, 2 µM peptide substrate, and 3.3 µCi/mL [γ-³³P]ATP (at 2 µM) in the assay buffer.
-
Add increasing concentrations of this compound to the reaction mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the FlashPlate manufacturer's instructions.
-
Read the plates on a suitable microplate scintillation counter to quantify the incorporation of ³³P into the biotinylated peptide substrate.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the Aurora A kinase activity.[10]
Cell Viability (MTT) Assay
This protocol outlines the use of the MTT assay to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[10] Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[18]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[14]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol details the procedure for analyzing protein expression and phosphorylation status in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Aurora A, total Aurora A, cleaved PARP, cleaved Caspase-3, Cyclin B1, p53, p21, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.[19]
Preclinical and Clinical Development
Preclinical Studies
This compound has demonstrated significant anti-tumor activity in a wide range of preclinical models, including xenografts of solid tumors and hematologic malignancies.[9][20][21] In vivo studies have shown that this compound can inhibit tumor growth and induce tumor regression in models of lymphoma, neuroblastoma, and other cancers.[8][22] Pharmacodynamic studies in xenograft models have confirmed that this compound inhibits Aurora A kinase in tumors, as evidenced by a decrease in bipolar and aligned chromosomes.[8][21]
Clinical Trials
This compound has been evaluated in numerous clinical trials for both solid tumors and hematologic malignancies, both as a monotherapy and in combination with other agents.[23][24][25] Phase I and II studies have been conducted in patients with breast cancer, small cell lung cancer, peripheral T-cell lymphoma, and sarcoma, among others.[20][24][25][26][27] While the results have been mixed, clinical activity has been observed in certain patient populations.[26] Common treatment-related adverse events include neutropenia, leukopenia, and febrile neutropenia.[24] Ongoing and future clinical trials are focused on identifying predictive biomarkers to select patients most likely to benefit from this compound therapy.[24]
Mechanisms of Resistance
Resistance to this compound can develop through various mechanisms. Preclinical studies have suggested that endoreduplication and the subsequent activation of DNA damage response pathways may contribute to acquired resistance.[28] Upregulation of the PI3K/Akt/mTOR pathway has also been implicated in both intrinsic and acquired resistance to this compound.[20] Furthermore, in some contexts, Aurora A inhibition can lead to the upregulation of PD-L1, suggesting a potential mechanism of immune evasion.[29] Understanding these resistance mechanisms is crucial for developing effective combination therapies.
Conclusion
This compound is a highly selective and potent inhibitor of Aurora A kinase with a well-defined mechanism of action centered on the disruption of mitosis. Its ability to induce cell cycle arrest, apoptosis, and autophagy provides a strong rationale for its development as an anti-cancer agent. While clinical efficacy has been observed in some settings, further research is needed to optimize its therapeutic use, potentially through biomarker-driven patient selection and rational combination strategies that address mechanisms of resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to advance the therapeutic potential of this compound in oncology.
References
- 1. Facebook [cancer.gov]
- 2. This compound induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purmorphamine.com [purmorphamine.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Aurora Kinase (AAK) inhibitor | Aurora A inhibitor | CAS 1028486-01-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor activity of the aurora a selective kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The investigational Aurora kinase A inhibitor this compound (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] The investigational Aurora kinase A inhibitor this compound (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells | Semantic Scholar [semanticscholar.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Aurora Kinase A inhibitor this compound failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (this compound) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical pharmacokinetic/pharmacodynamic/efficacy relationships for this compound, an investigational small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Facebook [cancer.gov]
- 24. ascopubs.org [ascopubs.org]
- 25. Phase II study of MLN8237 (this compound) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Randomized Phase III Study of this compound or Investigator’s Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. curetoday.com [curetoday.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Alisertib's Impact on Mitotic Spindle Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisertib (MLN8237) is a selective, orally bioavailable, small-molecule inhibitor of Aurora A kinase (AURKA), a key regulator of mitotic progression.[1][2] Its mechanism of action centers on the disruption of normal mitotic spindle formation and function, leading to mitotic arrest, aneuploidy, and ultimately, cell death in cancer cells.[1][3] This technical guide provides an in-depth analysis of this compound's effects on the mitotic spindle, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and cellular consequences. By inhibiting AURKA, this compound induces a cascade of mitotic defects, including centrosome maturation and separation failures, abnormal spindle assembly, and chromosome misalignment, making it a compound of significant interest in oncology research and development.[4][5]
Mechanism of Action: Inhibition of Aurora A Kinase
Aurora A kinase is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis.[5][6] It is localized to centrosomes and the proximal mitotic spindle, where it is essential for centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[4][5]
This compound selectively binds to the ATP-binding site of Aurora A, preventing its autophosphorylation at Threonine 288, which is crucial for its activation.[3][7] This inhibition leads to a cascade of downstream effects that collectively disrupt the formation and function of the mitotic spindle. The consequences for the cell are severe, leading to mitotic catastrophe.[3][4] Mitotic cells treated with this compound display a range of defects, including monopolar, bipolar, and multipolar spindles, all characterized by misaligned chromosomes.[1][3]
The cellular fates following this compound treatment are varied. Cells may undergo apoptosis directly from mitosis, perform aneuploid cytokinesis, or exit mitosis without cell division in a process termed mitotic slippage.[1][3] The resulting interphase cells often exhibit significant nuclear defects like micronucleation and multinucleation, which can trigger apoptosis or senescence.[1]
Quantitative Data Summary
This compound has demonstrated potent and selective activity against Aurora A kinase in a variety of preclinical models. The following tables summarize key quantitative findings from enzymatic assays, cell-based proliferation studies, and in vivo xenograft models.
Table 1: In Vitro Kinase Inhibition & Selectivity
| Parameter | Value | Reference |
| Aurora A IC₅₀ (Enzymatic) | 1.2 nM | [4] |
| Aurora B IC₅₀ (Enzymatic) | 396.5 nM | [4] |
| Aurora A IC₅₀ (Cell-based) | 6.7 nM | [8] |
| Aurora B IC₅₀ (Cell-based) | 1,534 nM | [8] |
| Selectivity (Aurora A vs. B) | >200-fold | [1][8] |
Table 2: In Vitro Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Time Point | Result | Reference |
| HCT-116 | Colon Carcinoma | G₂/M Arrest | 50 nM | 24-48h | Increase in G₂/M phase cells | [8] |
| HCT-116 | Colon Carcinoma | 8N DNA Content | 250 - 1000 nM | 24-48h | Increase in 8N cells (Aurora B inhibition phenotype) | [8] |
| AGS | Gastric Cancer | Apoptosis | 0.1, 1, 5 µM | 24h | 4.5% (basal) to concentration-dependent increase | [9] |
| NCI-N78 | Gastric Cancer | Apoptosis | 0.1, 1, 5 µM | 24h | Concentration-dependent increase | [9] |
| A375 | Melanoma | Apoptosis | 0.1, 1, 5 µM | 24h | 3.5% (basal) to 7.7%, 13.6%, 13.2% | [10] |
| TIB-48 | T-cell NHL | G₂/M & 8N Arrest | 0.5, 1, 1.5 µM | 48h | Dramatic increase in 4N and 8N populations | [5] |
| CRL-2396 | T-cell NHL | G₂/M & 8N Arrest | 0.5, 1, 1.5 µM | 48h | Dramatic increase in 4N and 8N populations | [5] |
Table 3: In Vivo Antitumor Activity (Xenograft Models)
| Model | Cancer Type | This compound Dose | Schedule | Result | Reference |
| HCT-116 | Colon Carcinoma | 3, 10, 30 mg/kg | Once Daily (p.o.) | Dose-dependent tumor growth inhibition (TGI) | [8] |
| OCI-LY19 | Lymphoma | 20 mg/kg | Twice Daily (p.o.) | Tumor regression; TGI of 106% | [8] |
| OCI-LY19 | Lymphoma | 30 mg/kg | Once Daily (p.o.) | Tumor regression; TGI of 106% | [8] |
| Various | Diverse Cancers | 30 mg/kg | Once Daily (p.o.) | TGI > 76% in all models tested | [8] |
Key Experimental Protocols
The following protocols are synthesized from methodologies reported in studies evaluating this compound's effects on mitotic processes.
Cell-Based Kinase Inhibition Assay
-
Cell Culture: Plate human tumor cells (e.g., HCT-116) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.001 to 10 µM) or DMSO as a vehicle control for a specified period (e.g., 24 or 48 hours).
-
Fixation and Permeabilization: Fix cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining: Incubate cells with a primary antibody against a marker of Aurora A activity (e.g., phospho-Histone H3) followed by a fluorescently-labeled secondary antibody. Stain DNA with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of the phospho-Histone H3 signal per cell to determine the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of kinase activity.
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Seed cells (e.g., 1x10⁶ cells/well in a 6-well plate) and treat with various concentrations of this compound (e.g., 50 nM, 250 nM, 1 µM) or DMSO for 24-48 hours.[8]
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet and fix in cold 70% ethanol while vortexing gently. Store at 4°C for at least 1 hour.[8]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.[8]
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content.
-
Analysis: Gate the cell populations based on DNA content to quantify the percentage of cells in G₁, S, and G₂/M phases of the cell cycle. Analyze for populations with >4N DNA content (endoreduplication).
Immunofluorescence for Mitotic Spindle Analysis
-
Cell Culture: Grow cells on glass coverslips in a petri dish. Treat with this compound at desired concentrations (e.g., 50 nM) for a duration sufficient to induce mitotic arrest (e.g., 24 hours).
-
Fixation: Fix the cells with cold methanol or paraformaldehyde.
-
Permeabilization & Blocking: Permeabilize the cells with 0.2% Triton X-100 in PBS and block with a blocking buffer (e.g., 5% BSA in PBS) to reduce non-specific antibody binding.
-
Antibody Staining: Incubate the coverslips with primary antibodies targeting spindle components (e.g., anti-α-tubulin to visualize microtubules) and centrosomes (e.g., anti-γ-tubulin). Follow with incubation with corresponding fluorescently-labeled secondary antibodies.
-
DNA Staining & Mounting: Counterstain the DNA with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Microscopy: Visualize the cells using a fluorescence or confocal microscope. Capture images of mitotic cells.
-
Quantification: Analyze the images to quantify mitotic defects, such as the percentage of cells with monopolar or multipolar spindles and misaligned chromosomes.[8]
Downstream Signaling and Cellular Fates
Inhibition of Aurora A by this compound not only disrupts the mechanical processes of mitosis but also triggers specific signaling pathways that determine the cell's ultimate fate. These pathways often involve apoptosis and autophagy.
Apoptosis and Autophagy Induction
Studies have shown that this compound can induce apoptosis in various cancer cells, including gastric cancer and melanoma.[9][10] This process is often mediated through the mitochondria-dependent pathway, involving the release of cytochrome c and the activation of caspases 9 and 3.[9] Furthermore, this compound has been observed to induce autophagy. This is frequently linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[9][11] In some contexts, p38 MAPK signaling is also implicated.[10]
Mitotic Catastrophe and Cellular Outcomes
The primary defects in spindle assembly caused by this compound lead to a state known as mitotic catastrophe. This is not a single outcome but a gateway to several distinct cellular fates. The diagram below illustrates the logical progression from Aurora A inhibition to these terminal states.
Conclusion
This compound's potent and selective inhibition of Aurora A kinase places it as a significant agent in the study of mitotic processes and cancer therapy. Its primary effect is the profound disruption of mitotic spindle assembly, leading to mitotic arrest and subsequent cell death through various mechanisms, including apoptosis and mitotic catastrophe. The quantitative data consistently demonstrate its efficacy at nanomolar concentrations in vitro and its significant tumor growth inhibition in vivo. The detailed protocols and visualized pathways provided in this guide offer a framework for researchers to further investigate and leverage the unique mechanism of this compound in the development of novel cancer therapeutics.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of mitotic Aurora kinase A by this compound induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound promotes apoptosis and autophagy in melanoma through p38 MAPK-mediated aurora a signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis and autophagy through targeting the AKT/mTOR/AMPK/p38 pathway in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the In Vivo Pharmacodynamics of Alisertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vivo pharmacodynamics of Alisertib (MLN8237), a selective inhibitor of Aurora A kinase (AAK). This compound's mechanism of action, its impact on key cellular processes, and the methodologies used to assess its activity are detailed herein to support ongoing research and drug development efforts in oncology.
Core Mechanism of Action
This compound is a potent and selective, orally available small-molecule inhibitor of Aurora A kinase, an enzyme that plays a critical role in mitotic progression.[1][2][3] Its primary mechanism of action involves binding to the ATP-binding site of Aurora A, preventing its autophosphorylation at Threonine 288 and subsequent activation.[4] This inhibition disrupts numerous mitotic processes, leading to cell cycle arrest and ultimately, cell death.[4][5] this compound exhibits significant selectivity for Aurora A over the structurally related Aurora B kinase, with a more than 200-fold greater potency against Aurora A in cellular assays.[1][2][6][7]
The inhibition of Aurora A by this compound leads to a cascade of cellular events, including:
-
Delayed Mitotic Entry and Progression: this compound treatment causes an accumulation of cells in the G2/M phase of the cell cycle.[2][6]
-
Defective Mitotic Spindles: Inhibition of Aurora A results in the formation of monopolar, bipolar, and multipolar spindles with misaligned chromosomes.[1][4]
-
Induction of Apoptosis: Cells with these mitotic defects can undergo apoptosis directly from mitosis.[1][4]
-
Mitotic Slippage and Aneuploidy: Some cells may exit mitosis without proper cytokinesis, a process known as mitotic slippage, leading to tetraploid DNA content and aneuploidy.[1][4]
Key Signaling Pathways
This compound's pharmacodynamic effects are mediated through its influence on several critical signaling pathways that regulate cell cycle and survival.
Mitotic Progression Pathway
The primary pathway affected by this compound is the Aurora A-mediated mitotic progression pathway. Aurora A is essential for centrosome maturation, bipolar spindle assembly, and chromosome segregation.[5][8] By inhibiting Aurora A, this compound disrupts these fundamental processes.
Caption: this compound inhibits Aurora A kinase, leading to defects in mitosis and subsequent G2/M arrest, apoptosis, or aneuploidy.
p53 and MYC Pathways
This compound's activity is also intertwined with the p53 and MYC signaling pathways, which are crucial in cancer development and progression.
-
p53 Pathway: this compound has been reported to up-regulate the p53 pathway.[4][9] Aurora A can phosphorylate and regulate p53 function.[6] Inhibition of Aurora A can lead to p53 stabilization, contributing to cell cycle arrest and apoptosis.[2][10]
-
MYC Pathway: Aurora A is known to stabilize the N-myc protein, preventing its degradation.[11] This is particularly relevant in MYCN-amplified neuroblastomas.[6] this compound can disrupt the N-myc-Aurora A protein complex, leading to decreased N-myc levels and inhibiting tumor growth.[11][12][13]
Caption: this compound's impact on the p53 and N-myc pathways, leading to tumor suppression.
Quantitative In Vivo Pharmacodynamic Data
The in vivo activity of this compound has been quantified in various preclinical models. The following tables summarize key findings.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line Origin | IC50 Range (nmol/L) | Reference |
| Diverse Human Tumor Cell Lines | 15 - 469 | [6] |
| Multiple Myeloma | - | [2] |
| T-cell Non-Hodgkin Lymphoma | 80 - 100 | [14] |
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| HCT-116 (Colon) | 3 mg/kg once daily | 43.3 | [6] |
| HCT-116 (Colon) | 10 mg/kg once daily | 84.2 | [6] |
| HCT-116 (Colon) | 30 mg/kg once daily | 94.7 | [6] |
| OCI-LY19 (Lymphoma) | 20 mg/kg twice daily | 106 (regression) | [6] |
| OCI-LY19 (Lymphoma) | 30 mg/kg once daily | 106 (regression) | [6] |
| Diverse Xenograft Models | 30 mg/kg | >76 | [6] |
| Colorectal Cancer PDX | 30 mg/kg | Varied, some models with TGII < 20% | [15] |
Tumor Growth Inhibition (TGI) is a measure of the reduction in tumor volume in treated versus control groups. PDX: Patient-Derived Xenograft; TGII: Tumor Growth Inhibition Index
Table 3: Clinical Response Rates in Phase I/II Trials
| Cancer Type | Response Rate (%) | Reference |
| Various Cancers (Monotherapy or Combination) | 4 - 52 (Partial Response) | [5][8][16] |
| Hematological Malignancies | 27 (Overall Response) | [1] |
| Peripheral T-cell Lymphoma (PTCL) | 24 - 33 (Overall Response) | [1][17] |
| B- and T-cell Non-Hodgkin Lymphomas | 27 - 50 (Overall Response) | [17] |
| Endocrine-Resistant Breast Cancer (Monotherapy) | 19.6 (Objective Response) | [18] |
| Endocrine-Resistant Breast Cancer (with Fulvestrant) | 20.0 (Objective Response) | [18] |
Experimental Protocols for Pharmacodynamic Assessment
Several key experimental protocols are employed to measure the in vivo pharmacodynamic effects of this compound.
Assessment of Mitotic Index, Spindle Bipolarity, and Chromosome Alignment
This protocol is used to directly visualize and quantify the mitotic defects induced by this compound in tumor tissue.[6][7]
Caption: Workflow for assessing mitotic parameters in tumor tissue following this compound treatment.
Detailed Methodology:
-
Animal Dosing: Administer this compound or vehicle control to tumor-bearing mice (e.g., HCT-116 xenografts) via oral gavage at specified doses and schedules.[6]
-
Tumor Collection: At various time points post-dosing, euthanize animals and excise tumors.
-
Tissue Processing: Fix tumors in formalin and embed in paraffin.
-
Immunofluorescence Staining:
-
Prepare 5 µm tissue sections.
-
Perform antigen retrieval.
-
Incubate with primary antibodies:
-
Anti-α-tubulin to visualize mitotic spindles.
-
Anti-phospho-Histone H3 (pHisH3) to identify mitotic cells.[19]
-
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain with DAPI to visualize DNA.[19]
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the mitotic index by calculating the percentage of pHisH3-positive cells.
-
Visually score mitotic cells for bipolar spindles and proper chromosome alignment at the metaphase plate.[20]
-
18F-FLT PET Imaging for Proliferation
18F-3′-deoxy-3′-L-fluorothymidine Positron Emission Tomography (FLT-PET) is a non-invasive imaging technique used to measure tumor cell proliferation in vivo.[6][7]
Detailed Methodology:
-
Baseline Scan: Perform a baseline 18F-FLT PET scan on tumor-bearing animals prior to treatment.
-
This compound Treatment: Administer this compound according to the desired dosing regimen.
-
Follow-up Scans: Conduct subsequent 18F-FLT PET scans at specified time points during and after treatment.
-
Image Analysis: Quantify the uptake of 18F-FLT in the tumor region of interest. A decrease in FLT uptake is indicative of reduced proliferation.[6]
Immunohistochemistry (IHC) for Biomarker Expression
IHC is used to assess the expression of key proteins in tumor tissue, such as Aurora A kinase and phospho-Histone H3.[21]
Detailed Methodology:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tumor sections.
-
Staining:
-
Perform antigen retrieval.
-
Incubate with a primary antibody against the protein of interest (e.g., Aurora A).
-
Use a suitable detection system (e.g., HRP-conjugated secondary antibody and chromogen) to visualize protein expression.
-
-
Scoring: Semiquantitatively score the intensity and percentage of positive tumor cells.
Western Blotting for Protein Expression and Phosphorylation
Western blotting is employed to analyze changes in the expression and phosphorylation status of proteins in cell lysates from treated tumors.[15]
Detailed Methodology:
-
Tumor Lysate Preparation: Homogenize excised tumors in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., Aurora A, Histone H3).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize protein bands.
Biomarkers of this compound Response
Several biomarkers have been identified to monitor the pharmacodynamic activity of this compound and potentially predict treatment response.
-
Increased Mitotic Index: An initial increase in the mitotic index, as measured by pHisH3 staining, is a direct consequence of the G2/M arrest induced by this compound.[6]
-
Reduced Spindle Bipolarity and Chromosome Alignment: A dose-dependent decrease in the percentage of cells with bipolar spindles and properly aligned chromosomes is a specific indicator of Aurora A inhibition.[6][20]
-
Decreased 18F-FLT Uptake: Reduced tumor proliferation, as measured by FLT-PET, correlates with this compound's anti-tumor activity.[6]
-
MYC/N-myc Expression: Overexpression of MYC or N-myc may be a predictive biomarker for sensitivity to this compound, particularly in certain tumor types like neuroendocrine prostate cancer.[11][13][22]
-
p53 Status: The functional status of p53 may influence the cellular response to this compound, with some studies suggesting a role in apoptosis induction.[4][9][23]
Conclusion
The in vivo pharmacodynamics of this compound are well-characterized, demonstrating potent and selective inhibition of Aurora A kinase. This leads to predictable effects on mitotic progression, resulting in cell cycle arrest, apoptosis, and tumor growth inhibition. The use of robust pharmacodynamic assays, including immunofluorescence-based quantification of mitotic defects and non-invasive imaging of proliferation, has been crucial in understanding its mechanism of action and guiding its clinical development. Further investigation into biomarkers such as MYC and p53 status will be critical for optimizing patient selection and realizing the full therapeutic potential of this compound in the treatment of cancer.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. An update on the pharmacokinetics and pharmacodynamics of this compound, a selective Aurora kinase A inhibitor | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Characterization of this compound (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An update on the pharmacokinetics and pharmacodynamics of this compound, a selective Aurora kinase A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A phase II trial of the aurora kinase A inhibitor this compound for patients with castration resistant and neuroendocrine prostate cancer: efficacy and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synergy of BET inhibitors with aurora A kinase inhibitors in MYCN-amplified neuroblastoma is heightened with functional TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor activity of the aurora a selective kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Randomized Phase III Study of this compound or Investigator’s Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. researchgate.net [researchgate.net]
- 20. Preclinical pharmacokinetic/pharmacodynamic/efficacy relationships for this compound, an investigational small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phase II Study of this compound, a Selective Aurora A Kinase Inhibitor, in Relapsed and Refractory Aggressive B- and T-Cell Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. aacrjournals.org [aacrjournals.org]
Methodological & Application
Alisertib (MLN8237): In Vivo Dosing and Administration Guide for Mouse Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alisertib, also known as MLN8237, is a selective and potent inhibitor of Aurora Kinase A (AURKA), a key regulator of mitotic progression.[1][2] Its targeted action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase, and subsequent apoptosis in cancer cells.[1][3] These characteristics have positioned this compound as a promising therapeutic agent currently under investigation in numerous preclinical and clinical studies for a variety of malignancies.[1][4][5] This document provides a comprehensive guide to the dosage and administration of this compound in in vivo mouse models, based on established preclinical research. It is intended to assist researchers in designing and executing robust and reproducible in vivo studies.
Data Presentation: this compound Dosage and Administration in Mouse Models
The following table summarizes the quantitative data on this compound dosage, administration route, dosing schedule, and the corresponding mouse models from various preclinical studies. This information is intended to serve as a starting point for study design, and the optimal dosage and schedule may vary depending on the specific mouse strain, tumor model, and experimental endpoints.
| Mouse Model | Cancer Type | Dosage (mg/kg) | Administration Route | Dosing Schedule | Vehicle Formulation | Reference(s) |
| Nude Mice (HCT-116 Xenograft) | Colon Cancer | 3, 10, 30 | Oral Gavage | Once Daily (QD) for 21 days | 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate | [6] |
| Patient-Derived Xenograft (PDX) | Colorectal Cancer | 30 | Oral Gavage | Once Daily (QD) for at least 28 days | Not Specified | [1] |
| Patient-Derived Xenograft (PDX) | Colorectal Cancer | 10 | Oral Gavage | Twice Daily (BID) | Not Specified | [1] |
| SCID Mice (OCI-LY19 Xenograft) | Non-Hodgkin's Lymphoma | 20 | Oral Gavage | Twice Daily (BID) | 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate | [6][7] |
| SCID Mice (OCI-LY19 Xenograft) | Non-Hodgkin's Lymphoma | 30 | Oral Gavage | Once Daily (QD) | 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate | [6][7] |
| Patient-Derived Xenograft (PDX) | Triple-Negative Breast Cancer | 30 | Oral Gavage | Once Daily (QD) | Not Specified | [3] |
| CB-17 SCID Mice (MM.1S Xenograft) | Multiple Myeloma | 7.5, 15, 30 | Oral Gavage | Once Daily (QD) for 21 days | 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate | [8] |
| Nude Mice (Orthotopic GBM Xenograft) | Glioblastoma | 30 | Oral Gavage | Once Daily (QD) | Not Specified | [2] |
| Athymic Mice (LS141 Xenograft) | Soft Tissue Sarcoma | 30 | Oral Gavage | Days 7, 14, and 21 | Not Specified | [9] |
| Wild-type and Transporter-Knockout Mice | Pharmacokinetic Studies | 5 | Intravenous | Single Dose | 10% Captisol with 0.7-0.8% 1N NaOH | [10] |
| Calu-6 Xenograft | Lung Cancer | 20 | Oral Gavage | Twice Daily (BID) for 21 days | Sodium salt in 10% 2-HP-β-CD with 1% NaHCO₃ | [11] |
Note: The maximum tolerated dose (MTD) of this compound in most mouse strains with continuous dosing for 21 days is approximately 20 mg/kg twice a day (40 mg/kg per day).[8][12]
Experimental Protocols
This compound Formulation
A common vehicle for oral administration of this compound in mice is a solution of 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate in sterile water.[6][8]
Materials:
-
This compound (MLN8237) powder
-
2-hydroxypropyl-β-cyclodextrin
-
Sodium bicarbonate
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Protocol:
-
Prepare a 1% sodium bicarbonate solution by dissolving 1 g of sodium bicarbonate in 100 mL of sterile water.
-
Prepare a 10% 2-hydroxypropyl-β-cyclodextrin solution by dissolving 10 g of 2-hydroxypropyl-β-cyclodextrin in the 1% sodium bicarbonate solution, bringing the final volume to 100 mL.
-
Warm the solution slightly and stir until the cyclodextrin is completely dissolved.
-
Calculate the required amount of this compound powder based on the desired final concentration and the total volume of the dosing solution.
-
Slowly add the this compound powder to the vehicle solution while continuously stirring.
-
Continue stirring until the this compound is fully dissolved. The solution should be clear.
-
Sterile-filter the final solution through a 0.22 µm filter if necessary.
-
Store the prepared this compound solution at an appropriate temperature as recommended by the manufacturer, protected from light.
Administration by Oral Gavage
Oral gavage is the most frequently reported route for this compound administration in mouse studies.[1][2][3][6][7][8][9][11]
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid)
-
Syringes (e.g., 1 mL)
-
Animal scale
Protocol:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered. The volume is typically 100 µL.[3][8]
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for normal breathing.
-
Attach the gavage needle to the syringe filled with the correct volume of this compound solution.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
-
Ensure the needle has entered the esophagus and not the trachea before slowly dispensing the solution.
-
Withdraw the needle gently.
-
Monitor the mouse for a short period after administration to ensure there are no signs of distress.
-
Mice should be monitored daily for signs of toxicity, and body weight should be measured twice weekly.[1]
Visualizations
This compound Mechanism of Action
References
- 1. Antitumor activity of the aurora a selective kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound demonstrates significant antitumor activity in bevacizumab resistant, patient derived orthotopic models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (this compound) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Aurora A kinase activity with the investigational agent this compound increases the efficacy of cytarabine through a FOXO-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigational Aurora A kinase inhibitor this compound (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: Phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MLN-8237: A dual inhibitor of aurora A and B in soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Central Nervous System and Bone Marrow Distribution of the Aurora A Kinase Inhibitor this compound: Pharmacokinetics and Exposure at the Sites of Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | MLN 8237 | Aurora A kinase inhibitor | TargetMol [targetmol.com]
Alisertib Protocol for Cell Culture Experiments: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alisertib, also known as MLN8237, is a second-generation, orally bioavailable small-molecule inhibitor of Aurora A kinase (AURKA).[1] AURKA is a serine/threonine kinase that plays a critical role in the regulation of mitosis, including spindle assembly and chromosome segregation.[1][2] Aberrant expression of AURKA is common in various cancers and is associated with poor prognosis.[1][3] this compound selectively binds to and inhibits AURKA, leading to defects in mitotic progression, cell cycle arrest at the G2/M phase, and ultimately, apoptosis or autophagy in cancer cells.[2][4][5] This document provides a detailed protocol for the use of this compound in cell culture experiments, including its mechanism of action, recommended cell lines, and methodologies for assessing its effects.
Mechanism of Action
This compound is a highly selective inhibitor of Aurora A kinase, with a more than 200-fold selectivity over the related Aurora B kinase in cellular assays.[5][6] Inhibition of AURKA by this compound disrupts the formation of the mitotic spindle and proper chromosome alignment, leading to a variety of cellular outcomes including:
-
G2/M Phase Cell Cycle Arrest : this compound treatment causes a significant increase in the percentage of cells in the G2/M phase of the cell cycle.[6][7]
-
Apoptosis : The mitotic catastrophe induced by this compound can trigger programmed cell death, or apoptosis.[8][9]
-
Autophagy : In some cell types, this compound has been shown to induce autophagy, a cellular self-degradation process.[3][10]
-
Polyploidy : Disruption of mitosis can lead to the formation of cells with more than two sets of chromosomes (polyploidy).[5][8]
The downstream signaling pathways affected by this compound include the suppression of the PI3K/Akt/mTOR pathway and the p38 MAPK pathway, and in some contexts, the activation of the AMPK signaling pathway.[10][11]
Signaling Pathway of this compound
Caption: this compound inhibits Aurora A kinase, leading to mitotic disruption and cell cycle arrest.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines as reported in the literature. These values can serve as a starting point for determining the optimal concentration for your specific experiments.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | 15 - 469 | [6] |
| HT29 | Colorectal Cancer | 49,310 (24h), 17,860 (48h) | [3] |
| Caco-2 | Colorectal Cancer | 88,800 (24h), 52,100 (48h) | [3] |
| MCF7 | Breast Cancer | 17,130 (24h), 15,780 (48h) | [12] |
| MDA-MB-231 | Breast Cancer | 12,430 (24h), 10,830 (48h) | [12] |
| TIB-48 | Peripheral T-cell Lymphoma | 80 - 100 | [13] |
| CRL-2396 | Peripheral T-cell Lymphoma | 80 - 100 | [13] |
| MM.1S | Multiple Myeloma | 3 - 1,710 | [4] |
| OPM1 | Multiple Myeloma | 3 - 1,710 | [4] |
| AGS | Gastric Cancer | Not specified, effective at 0.1-5 µM | [9] |
| NCI-N78 | Gastric Cancer | Not specified, effective at 0.1-5 µM | [9] |
| HuH-6 | Hepatoblastoma | Not specified, effective at 1-50 µM | [14] |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines : A variety of cancer cell lines have been shown to be sensitive to this compound (see table above). It is recommended to choose a cell line relevant to your research interests. For example, HCT-116 (colorectal cancer), MCF7 (breast cancer, p53 wild-type), and MDA-MB-231 (breast cancer, p53 mutant) are commonly used.[6][12]
-
Culture Media : Use the appropriate culture medium and supplements as recommended by the cell line supplier (e.g., DMEM or RPMI 1640 with 10% FBS and 1% penicillin/streptomycin).[7][15]
-
This compound Stock Solution : Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C.[16]
-
Vehicle Control : For all experiments, include a vehicle control group treated with the same concentration of DMSO used to dilute the this compound.[6]
Experimental Workflow
Caption: A typical workflow for studying the effects of this compound in cell culture.
Cell Viability Assay (MTT or CyQuant)
This assay determines the effect of this compound on cell proliferation.
-
Seeding : Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 2,000-8,000 cells per well).[15] Allow cells to adhere overnight.
-
Treatment : The following day, treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 50 µM) for 24, 48, or 72 hours.[12] Include a vehicle control (DMSO).
-
Assay : After the incubation period, perform the MTT or CyQuant assay according to the manufacturer's instructions.
-
Analysis : Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This method is used to assess the effect of this compound on cell cycle distribution.
-
Seeding and Treatment : Seed cells in 6-well plates (e.g., 2 x 10^5 cells per well) and allow them to attach overnight.[6] Treat with this compound (e.g., 0.05 µM, 0.25 µM, 1 µM) for 24 or 48 hours.[6]
-
Harvesting and Fixation : Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol for at least 1 hour at 4°C.[6]
-
Staining : Resuspend the fixed cells in a solution containing a DNA-binding dye such as propidium iodide (PI) and RNase A.[16]
-
Analysis : Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
This assay detects the induction of apoptosis.
-
Seeding and Treatment : Seed and treat cells as described for the cell cycle analysis.
-
Staining : After treatment, harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analysis : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to measure the expression levels of key proteins involved in the cellular response to this compound.
-
Seeding and Treatment : Seed cells in 6-well or 10 cm plates and treat with this compound for the desired time.
-
Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p-AURKA, total AURKA, cleaved PARP, cleaved Caspase-3, p21, p53, Cyclin B1).[9][13][17] Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize protein levels.
Conclusion
This compound is a potent and selective inhibitor of Aurora A kinase with significant anti-proliferative effects in a wide range of cancer cell lines. The protocols outlined in this document provide a comprehensive guide for investigating the cellular and molecular effects of this compound in a laboratory setting. Researchers should optimize the described conditions for their specific cell lines and experimental goals. Careful consideration of treatment concentrations and durations is crucial for obtaining reproducible and meaningful results.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of mitotic Aurora kinase A by this compound induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. This compound induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The investigational Aurora kinase A inhibitor this compound (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Antitumor activity of the aurora a selective kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | MLN 8237 | Aurora A kinase inhibitor | TargetMol [targetmol.com]
- 17. This compound induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Alisertib: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisertib (MLN8237) is a potent and selective, orally bioavailable small-molecule inhibitor of Aurora A kinase (AAK).[1][2] It has demonstrated significant anti-tumor activity in a wide range of preclinical models and is currently under investigation in clinical trials for various malignancies.[3][4][5] this compound's mechanism of action involves the disruption of mitotic progression, leading to cell cycle arrest, polyploidy, and ultimately apoptosis.[5][6] This document provides detailed information on the solubility of this compound and standardized protocols for its preparation and use in common laboratory experiments.
Physicochemical Properties and Solubility
This compound is a benzazepine derivative with poor water solubility.[7] Proper preparation of stock solutions and experimental formulations is critical for accurate and reproducible results.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | >10 mM | General guidance. | [1] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (~192.7 mM) | Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility. | [6] |
| Dimethyl Sulfoxide (DMSO) | 25-35 mg/mL (~48.17-67.44 mM) | Practical concentration range for stock solutions. | [6] |
| Water | 0.00149 mg/mL | Practically insoluble. | [7] |
Preparation of this compound Solutions
In Vitro Stock Solution Preparation (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Equilibrate this compound powder and anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to confirm the absence of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
In Vivo Formulation Preparation
The choice of vehicle for in vivo studies is critical for ensuring bioavailability and minimizing toxicity. Below are examples of formulations reported in the literature.
| Formulation Components | Final Concentration of this compound | Administration Route | Reference |
| 10% 2-hydroxypropyl-β-cyclodextrin / 1% sodium bicarbonate in sterile water | Not specified, dosed at 3, 10, or 30 mg/kg | Oral gavage | [3][8] |
| 6% DMSO / 50% PEG 300 / 5% Tween 80 / ddH₂O | 10 mg/mL | Not specified | [6] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | 2.08 mg/mL (suspended) | Not specified | [9] |
| 10% DMSO / 90% corn oil | ≥ 2.08 mg/mL (clear solution) | Not specified | [9] |
General Protocol for In Vivo Formulation (using 2-hydroxypropyl-β-cyclodextrin):
-
Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile water.
-
Dissolve the required amount of this compound in half the final volume of the 20% cyclodextrin solution.
-
Prepare a 2% (w/v) sodium bicarbonate solution in sterile water.
-
Add an equal volume of the 2% sodium bicarbonate solution to the this compound/cyclodextrin mixture. This will result in a final vehicle composition of 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate.[3][8]
-
Mix thoroughly until the this compound is fully dissolved or a uniform suspension is achieved.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT/BrdU)
This protocol describes a general method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS) or BrdU labeling reagent
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Typical final concentrations for IC₅₀ determination range from 0.1 µM to 100 µM.[11] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).
-
Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
For MTT assay:
-
For BrdU assay:
-
Follow the manufacturer's instructions for the BrdU cell proliferation kit. This typically involves adding the BrdU label for a few hours, followed by fixation, antibody incubation, and substrate addition.[8]
-
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of this compound's effect on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, and 5 µM) for 24 to 72 hours.[11]
-
Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells on ice for at least 1 hour or at -20°C overnight.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.[12] The resulting histogram will show the distribution of cells in G₁, S, and G₂/M phases of the cell cycle.[11]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound selectively inhibits Aurora A kinase, a key regulator of mitosis. Its inhibition disrupts several mitotic processes, including centrosome separation, spindle assembly, and chromosome alignment. This leads to mitotic arrest, the formation of polyploid cells, and ultimately, apoptosis or senescence. In certain contexts, such as MYCN-amplified neuroblastomas, Aurora A also stabilizes the N-MYC oncoprotein; thus, its inhibition by this compound can promote N-MYC degradation.[5]
Caption: this compound inhibits Aurora A kinase, disrupting mitosis and leading to cell death.
General Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for evaluating the effects of this compound in a laboratory setting.
Caption: A typical workflow for in vitro evaluation of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Aurora Kinase (AAK) inhibitor | Aurora A inhibitor | CAS 1028486-01-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. Antitumor activity of the aurora a selective kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigational Aurora A kinase inhibitor this compound (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: Phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. The Combination of this compound, an Investigational Aurora kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora Kinase A inhibitor this compound failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
Combining Alisertib with Chemotherapy: Preclinical Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisertib (MLN8237), a selective inhibitor of Aurora A kinase, has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[1][2] Its mechanism of action, which involves the disruption of mitotic spindle assembly and induction of apoptosis, provides a strong rationale for combination therapies.[3] This document provides detailed application notes and protocols for combining this compound with standard chemotherapeutic agents in preclinical research, summarizing key quantitative data from published studies and offering step-by-step experimental guidance.
Introduction
Aurora A kinase is a key regulator of mitosis, and its overexpression is common in many human cancers, often correlating with poor prognosis.[4][5] this compound selectively inhibits Aurora A, leading to mitotic defects such as monopolar, bipolar, and multipolar spindles, ultimately resulting in cell cycle arrest and apoptosis.[1][3] Preclinical studies have shown that combining this compound with traditional chemotherapy can lead to synergistic or additive anti-tumor effects, offering a promising strategy to enhance therapeutic efficacy and overcome resistance.[6][7] These notes provide a practical guide for researchers looking to investigate these combinations in a laboratory setting.
Data Summary: this compound Combination Efficacy
The following tables summarize the quantitative outcomes of combining this compound with various chemotherapy agents in preclinical models.
Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapy
| Cancer Type | Cell Line(s) | Combination Agent | This compound Conc. | Chemo Conc. | Outcome Measure | Result | Reference(s) |
| Upper Gastrointestinal Adenocarcinoma | AGS, FLO-1, OE33 | Docetaxel | 0.5µM | 1.0nM | % Cell Survival | Significant decrease in survival with combination compared to single agents (p<0.001). For AGS cells, this compound alone: 45.5% survival; Docetaxel alone: 53.6% survival.[8] | [8] |
| Diffuse Large B-cell Lymphoma (DLBCL) | U-2932, TMD-8, OCI-Ly10 | Vincristine | 50nM | 5nM | Apoptosis | Enhanced apoptosis with the combination compared to single agents.[7] | [7] |
| Colorectal Cancer | 47 CRC lines | Irinotecan | Various | Various | IC50 | IC50 values for this compound ranged from 0.06 to > 5 µmol/L. Combination with irinotecan showed improvement over single agents.[9][10] | [9][10] |
| Triple-Negative Breast Cancer (TNBC) | PDX models | Paclitaxel | Not specified | Not specified | Tumor Growth | Additive or synergistic antitumor activity with prolonged tumor growth delay and some complete responses.[6] | [6] |
| Bladder Cancer | Not specified | Gemcitabine, Paclitaxel | Not specified | Not specified | Anti-tumor effects | Synergistic anti-tumor effects observed.[11] | [11] |
Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy
| Cancer Type | Model | Combination Agent | This compound Dose | Chemo Dose | Outcome Measure | Result | Reference(s) |
| Upper Gastrointestinal Adenocarcinoma | Xenograft (FLO-1, OE33) | Docetaxel | Not specified | Not specified | % Tumor Volume Reduction | Enhanced reduction in tumor volume with the combination (FLO-1: 12.6%; OE33: 12.9%) compared to this compound alone (FLO-1: 76.6%; OE33: 101.4%) or Docetaxel alone (FLO-1: 128.7%; OE33: 44.1%).[8] | [8] |
| DLBCL | Xenograft (U-2932) | Vincristine + Rituximab | 30 mg/kg | 0.375 mg/kg | Tumor Growth Inhibition | Combination of this compound, Vincristine, and Rituximab led to tumor regression with no relapse >40 days after stopping therapy.[7][12] | [7][12] |
| Triple-Negative Breast Cancer (TNBC) | PDX models | TAK-228 (mTOR inhibitor) | 30 mg/kg daily | 0.5 mg/kg daily | Tumor Growth Inhibition | 94.27% TGI with the combination, compared to 35.09% with this compound alone and 54.47% with TAK-228 alone.[4] | [4] |
| Neuroblastoma | Xenograft models | Irinotecan + Temozolomide | 60 mg/m² | 50 mg/m² (Irinotecan), 100 mg/m² (Temozolomide) | Response Rate | Overall response rate of 31.8%, with a 50% response rate at the MTD.[13][14] | [13][14] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound selectively inhibits Aurora A kinase, a crucial protein for proper mitotic progression.[1][2] This inhibition leads to a cascade of events including defects in spindle formation and chromosome segregation, ultimately triggering cell cycle arrest at the G2/M phase and inducing apoptosis.[3][4]
Caption: this compound inhibits Aurora A kinase, disrupting mitosis and leading to apoptosis.
This compound and Downstream Signaling
This compound's impact extends to other signaling pathways. In some cancers, it has been shown to affect the AKT/mTOR pathway, which is critical for cell growth and survival.[15]
Caption: this compound's impact on the AKT/mTOR and p38 MAPK signaling pathways.
Experimental Workflow for Preclinical Evaluation
A typical workflow to assess the combination of this compound and chemotherapy involves a series of in vitro and in vivo experiments.
Caption: A standard workflow for evaluating this compound-chemotherapy combinations.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a chemotherapeutic agent, alone and in combination.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete growth medium.
-
For combination studies, prepare a fixed-ratio serial dilution of both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound and chemotherapy on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound, the chemotherapeutic agent, or the combination for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).[8]
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Chemotherapeutic agent for appropriate route of administration (e.g., intravenous)
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).
-
Administer treatments according to the predetermined schedule and dosage. For example, this compound is often administered orally once daily for a set number of days per cycle.[13]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment groups.
Conclusion
The preclinical data strongly support the combination of this compound with various chemotherapeutic agents as a promising anti-cancer strategy. The synergistic or additive effects observed in both in vitro and in vivo models warrant further investigation and provide a solid foundation for clinical translation. The protocols outlined in this document offer a starting point for researchers to explore these combinations in their own preclinical studies. Careful consideration of appropriate cell line models, drug concentrations, and treatment schedules will be crucial for successful and informative experiments.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (this compound) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound promotes apoptosis and autophagy in melanoma through p38 MAPK-mediated aurora a signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer [frontiersin.org]
- 7. This compound Added to Rituximab and Vincristine Is Synthetic Lethal and Potentially Curative in Mice with Aggressive DLBCL Co-Overexpressing MYC and BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Combination of this compound, an Investigational Aurora kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor activity of the aurora a selective kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Phase I Study of the Aurora A Kinase Inhibitor this compound in Combination With Irinotecan and Temozolomide for Patients With Relapsed or Refractory Neuroblastoma: A NANT (New Approaches to Neuroblastoma Therapy) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I Study of the Aurora A Kinase Inhibitor this compound in Combination With Irinotecan and Temozolomide for Patients With Relapsed or Refractory Neuroblastoma: A NANT (New Approaches to Neuroblastoma Therapy) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Western Blot Analysis of Alisertib-Treated Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alisertib (MLN8237) is a selective and potent small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Dysregulation of Aurora A is common in various cancers, making it a promising therapeutic target.[3][4][5] this compound induces cell cycle arrest, apoptosis, and autophagy in cancer cells by disrupting mitotic processes.[1][6][7][8] Western blot analysis is a fundamental technique to elucidate the molecular mechanisms of this compound by quantifying changes in the expression and phosphorylation status of key proteins involved in cell cycle control and apoptosis.
These application notes provide a comprehensive protocol for treating cells with this compound, preparing cell lysates, and performing Western blot analysis to measure the effects on downstream target proteins.
This compound Signaling Pathway
This compound primarily functions by inhibiting the kinase activity of Aurora A. This inhibition prevents the phosphorylation of its downstream substrates, leading to mitotic spindle defects and G2/M phase cell cycle arrest.[2][7][8] This arrest can trigger the p53 signaling pathway, leading to an upregulation of cell cycle inhibitors like p21 and p27, and a downregulation of mitotic proteins such as Cyclin B1.[7][9] Ultimately, these disruptions can lead to apoptosis, characterized by the cleavage of caspase-3 and PARP.
Caption: this compound inhibits Aurora A kinase, leading to G2/M arrest and apoptosis.
Experimental Workflow
The overall experimental process involves culturing and treating cells with this compound, followed by protein extraction and quantification. The prepared lysates are then subjected to SDS-PAGE to separate proteins by size, transferred to a membrane, and probed with specific primary and secondary antibodies for detection and quantification.
Caption: From cell culture to data analysis for this compound-treated samples.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear, tabular format. Densitometry readings from protein bands should be normalized to a loading control (e.g., β-actin, GAPDH).
Table 1: Relative Protein Expression in Cells Treated with this compound (100 nM for 24h)
| Target Protein | Treatment Group | Normalized Density (Mean ± SD) | Fold Change (vs. Control) | p-value |
| p-Aurora A (Thr288) | Control | 1.00 ± 0.08 | 1.00 | - |
| This compound | 0.21 ± 0.05 | 0.21 | <0.001 | |
| Cyclin B1 | Control | 1.00 ± 0.11 | 1.00 | - |
| This compound | 0.45 ± 0.09 | 0.45 | <0.01 | |
| p21 | Control | 1.00 ± 0.15 | 1.00 | - |
| This compound | 2.85 ± 0.31 | 2.85 | <0.01 | |
| Cleaved Caspase-3 | Control | 1.00 ± 0.12 | 1.00 | - |
| This compound | 3.50 ± 0.45 | 3.50 | <0.001 | |
| β-actin | Control | 1.00 ± 0.05 | 1.00 | - |
| This compound | 1.02 ± 0.06 | 1.02 | >0.05 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Culture cells (e.g., SKOV3, OVCAR4, PANC-1) in appropriate media.[7][8] Seed cells in 6-well plates or 100 mm dishes to achieve 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -80°C. Dilute the stock solution in culture media to the desired final concentrations (e.g., 20, 100, 500 nM).[10]
-
Treatment: Replace the existing media with the this compound-containing media. Include a vehicle control group treated with an equivalent concentration of DMSO.
-
Incubation: Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.[10][11]
Protocol 2: Cell Lysate Preparation using RIPA Buffer
This protocol is suitable for adherent cells.
-
Media Removal: After incubation, place the culture dishes on ice and aspirate the media.
-
PBS Wash: Gently wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[12][13][14]
-
Cell Lysis: Add an appropriate volume of ice-cold RIPA Lysis Buffer (see Materials for recipe) supplemented with protease and phosphatase inhibitors to each dish (e.g., 150-200 µL for a 6-well plate).[7][15]
-
Scraping and Collection: Use a cell scraper to scrape the adherent cells into the lysis buffer. Transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.[13]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[12][13]
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[13][15]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet.
-
Storage: Store the lysate at -80°C for long-term use or proceed immediately to protein quantification.[12][16]
Protocol 3: Protein Quantification
-
Assay Choice: Use a standard protein assay such as the Bicinchoninic Acid (BCA) assay or Bradford assay to determine the protein concentration of each lysate.[12]
-
Standard Curve: Prepare a set of protein standards (e.g., Bovine Serum Albumin, BSA) of known concentrations to generate a standard curve.
-
Measurement: Follow the manufacturer’s instructions for the chosen assay to measure the absorbance and calculate the protein concentration of each sample.
Protocol 4: Western Blotting
-
Sample Preparation: Based on the protein concentration, dilute an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[13]
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (gel percentage depends on the target protein's molecular weight). Run the gel according to the manufacturer's specifications until adequate separation is achieved.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[14][16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation is typically done overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[14]
-
Final Washes: Repeat the washing step (Step 6).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[14]
-
Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of the target protein to the loading control (e.g., β-actin).
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line (e.g., PANC-1, SKOV3, Kasumi-1).
-
Reagents:
-
This compound (MLN8237)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[15]
-
Protease and Phosphatase Inhibitor Cocktails
-
Protein Assay Reagents (BCA or Bradford)
-
Laemmli Sample Buffer
-
Primary Antibodies: Rabbit or mouse monoclonal/polyclonal antibodies specific for p-Aurora A, Aurora A, Cyclin B1, p21, p27, Cleaved Caspase-3, PARP, and a loading control (β-actin, GAPDH).
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Wash Buffer (TBST): Tris-Buffered Saline with 0.1% Tween-20.
-
ECL Western Blotting Substrate.
-
-
Equipment:
-
Cell culture incubator, hoods, and vessels.
-
Electrophoresis and protein transfer apparatus.
-
Western blot imaging system.
-
Microcentrifuge.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of the aurora a selective kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 14. Cell lysate preparation and Western blot analysis [bio-protocol.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Western blot protocol | Abcam [abcam.com]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Alisertib
Introduction
Alisertib (MLN8237) is a selective and potent small-molecule inhibitor of Aurora A kinase, a key serine/threonine kinase that regulates multiple critical processes during mitosis.[1][2] Aurora A is essential for centrosome maturation, mitotic spindle formation, and proper chromosome segregation.[3] Overexpression of Aurora A is common in various human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[3][4]
This compound functions by competitively binding to the ATP-binding site of Aurora A, inhibiting its kinase activity.[5][6] This inhibition leads to defects in the mitotic spindle, chromosome misalignment, and ultimately, a robust cell cycle arrest at the G2/M phase.[1][6][7] The cellular consequences of this mitotic disruption can vary, leading to apoptosis (programmed cell death), cellular senescence, or mitotic slippage, which results in the formation of polyploid cells.[5][6]
Flow cytometry is a powerful and high-throughput technique used to analyze the distribution of cells throughout the different phases of the cell cycle. By staining DNA with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA, the DNA content of individual cells can be quantified. This allows for the precise measurement of cell populations in the G0/G1, S, and G2/M phases, providing a quantitative method to assess the G2/M arrest induced by this compound.[8] These application notes provide a detailed protocol for inducing and analyzing cell cycle arrest with this compound using flow cytometry.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism is the direct inhibition of Aurora A kinase. This disruption of a critical mitotic regulator triggers a cascade of events leading to cell cycle arrest and potential cell death.
Caption: Mechanism of this compound-induced G2/M cell cycle arrest.
Quantitative Data Summary: this compound-Induced Cell Cycle Arrest
The following tables summarize the effects of this compound on the cell cycle distribution in various human cancer cell lines as determined by flow cytometry. Data is presented as the percentage of cells in each phase of the cell cycle.
Table 1: Effect of this compound on Colorectal Cancer Cell Lines (24h Treatment)
| Cell Line | This compound Conc. (µM) | % G0/G1 | % S | % G2/M |
|---|---|---|---|---|
| HT29 | Control | 65.2 | 24.3 | 10.5 |
| 0.1 | 59.5 | 23.7 | 16.8 | |
| 1.0 | 5.3 | 9.0 | 85.7 | |
| 5.0 | 4.1 | 8.2 | 87.7 | |
| Caco-2 | Control | 70.1 | 15.4 | 14.5 |
| 0.1 | 65.3 | 16.5 | 18.2 | |
| 1.0 | 8.9 | 10.3 | 80.8 | |
| 5.0 | 6.5 | 9.1 | 84.4 |
(Data adapted from a study on colorectal cancer cells)[7]
Table 2: Effect of this compound on Gastric Cancer Cell Lines (24h Treatment)
| Cell Line | This compound Conc. (µM) | % G2/M |
|---|---|---|
| AGS | Control | 31.8 |
| 0.1 | 45.6 | |
| 1.0 | 59.3 | |
| 5.0 | 78.5 | |
| NCI-N78 | Control | 19.7 |
| 0.1 | 35.8 | |
| 1.0 | 51.2 | |
| 5.0 | 65.4 |
(Data adapted from a study on gastric cancer cells)[9]
Table 3: Effect of this compound on Pancreatic Cancer Cell Lines (24h Treatment)
| Cell Line | This compound Conc. (µM) | % G2/M |
|---|---|---|
| PANC-1 | Control | 25.1 |
| 0.1 | 35.8 | |
| 1.0 | 49.3 | |
| 5.0 | 60.1 | |
| BxPC-3 | Control | 20.3 |
| 0.1 | 30.2 | |
| 1.0 | 45.7 | |
| 5.0 | 59.8 |
(Data adapted from a study on pancreatic cancer cells)[10]
Experimental Workflow
The overall process from cell culture to data analysis follows a standardized workflow to ensure reproducibility and accuracy.
Caption: Standard experimental workflow for cell cycle analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step method for analyzing this compound-induced cell cycle arrest using Propidium Iodide (PI) staining and flow cytometry.[11][12]
Materials and Reagents:
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile-filtered
-
Trypsin-EDTA
-
This compound (MLN8237)
-
Dimethyl sulfoxide (DMSO) for this compound stock solution
-
70% Ethanol (ice-cold, prepared with DI water)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes (e.g., 5 mL polystyrene tubes)
-
Refrigerated centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Culture cells of interest (e.g., HT29, PANC-1) in appropriate medium until they reach approximately 70-80% confluency.
-
Seed cells into 6-well plates at a density that will not exceed 90% confluency by the end of the experiment (e.g., 2-5 x 10⁵ cells/well). Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution (typically dissolved in DMSO). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM) for a desired time period (e.g., 24, 48, or 72 hours).[7][10]
-
-
Cell Harvesting:
-
Following treatment, collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the previous step. Transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant.[11]
-
-
Fixation:
-
Wash the cell pellet with 3 mL of cold PBS and centrifuge again at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in the residual PBS (approx. 400 µL).
-
While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[11]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for at least 24 hours. Fixed cells can be stored at 4°C for several weeks.[11][13]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g for 5 minutes) to pellet them, as fixed cells are less dense. Carefully discard the ethanol supernatant.
-
Wash the cell pellet twice with 3 mL of cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) to degrade RNA, ensuring that PI only stains DNA.[11][12]
-
Add 400 µL of PI staining solution (50 µg/mL) and mix well.[11]
-
Incubate the tubes in the dark at room temperature for 20-30 minutes.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Ensure the instrument is properly calibrated.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE).
-
Use a low flow rate to improve the quality of the data and reduce the coefficient of variation (CV) of the peaks.[11][14]
-
Collect at least 10,000 events for each sample.
-
Use a pulse-width or area vs. height dot plot to gate on single cells and exclude doublets and aggregates from the analysis.[12]
-
-
Data Interpretation:
-
Generate a histogram of cell count versus PI fluorescence intensity.
-
The first major peak corresponds to cells in the G0/G1 phase (2n DNA content).
-
The second major peak corresponds to cells in the G2/M phase (4n DNA content).
-
Cells between the G0/G1 and G2/M peaks are in the S phase.
-
A "sub-G1" peak, to the left of the G0/G1 peak, indicates apoptotic cells with fragmented DNA.
-
Peaks to the right of the G2/M peak (e.g., 8n, 16n) represent polyploid cells.[15]
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase.
-
Cellular Fates Following this compound Treatment
The G2/M arrest induced by this compound is an unstable state from which cells must exit. The diagram below illustrates the potential outcomes for a cancer cell following mitotic disruption.
Caption: Possible outcomes after this compound-induced G2/M arrest.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanocellect.com [nanocellect.com]
- 9. Inhibition of mitotic Aurora kinase A by this compound induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. igbmc.fr [igbmc.fr]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Aurkin-A, a TPX2-aurora a small molecule inhibitor disrupts this compound-induced polyploidy in aggressive diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Alisertib IC50 Values in Vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisertib (MLN8237) is a selective and potent small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Overexpression of Aurora A kinase is implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention.[2] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using common in vitro cell viability assays, including MTT, MTS, and CellTiter-Glo. Additionally, it summarizes reported IC50 values in various cell lines and illustrates the targeted signaling pathway and experimental workflow.
Introduction
Aurora A kinase is a serine/threonine kinase that plays a critical role in mitotic events such as centrosome maturation, spindle assembly, and chromosome alignment.[2] Its dysregulation can lead to chromosomal instability, a hallmark of cancer.[2] this compound selectively inhibits Aurora A kinase, leading to mitotic defects, cell cycle arrest at the G2/M phase, and ultimately, apoptosis in cancer cells.[1][3] The determination of IC50 values is a fundamental step in the preclinical evaluation of anticancer compounds like this compound, providing a quantitative measure of their potency.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in various cancer cell lines, as determined by different in vitro assays.
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | BrdU | 15 - 469 (range across multiple lines) | [4] |
| MCF7 | Breast Cancer | MTT | 17,130 (24h), 15,780 (48h) | [5] |
| MDA-MB-231 | Breast Cancer | MTT | 12,430 (24h), 10,830 (48h) | [5] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | MTT | 3 - 1,710 | [6][7] |
| TIB-48 | T-cell Lymphoma | MTS | 80 - 100 | [8] |
| CRL-2396 | T-cell Lymphoma | MTS | 80 - 100 | [8] |
| Various CRC Cell Lines | Colorectal Cancer | Not Specified | 60 - >5000 | [9] |
| Neuroblastoma Cell Lines | Neuroblastoma | MTT | Not specified, but activity shown | [10] |
Note: IC50 values can vary depending on the assay used, incubation time, and specific experimental conditions.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound selectively binds to and inhibits the ATP-binding site of Aurora A kinase.[3] This prevents the autophosphorylation of Aurora A at Thr288, which is required for its activation.[3] Inhibition of Aurora A kinase activity leads to a cascade of mitotic disruptions, including defects in spindle formation and chromosome alignment, ultimately resulting in cell cycle arrest and apoptosis.[1][3]
Caption: this compound inhibits Aurora A kinase, disrupting mitosis and inducing apoptosis.
General Workflow for IC50 Determination
The determination of this compound's IC50 value in vitro typically follows a standardized workflow. This involves cell seeding, treatment with a serial dilution of the compound, incubation, addition of a viability reagent, and subsequent signal measurement.
Caption: General experimental workflow for determining the IC50 of this compound.
Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to determine the IC50 of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[11]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 490-570 nm)
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium.[11] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11]
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a similar colorimetric assay to MTT, but the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
Compound Treatment: Follow the same procedure as for the MTT assay.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[12]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Follow the same procedure as for the MTT assay.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring the luminescence generated by a luciferase reaction.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well opaque-walled plates (suitable for luminescence)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding: Follow the same procedure as for the MTT assay, using an opaque-walled 96-well plate.
-
Compound Treatment: Follow the same procedure as for the MTT assay.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the luminescence of the blank control from all other readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers to determine the in vitro IC50 values of this compound. The choice of assay may depend on the specific cell line, experimental setup, and available equipment. Consistent and well-documented experimental procedures are crucial for obtaining reliable and reproducible IC50 values, which are essential for the continued investigation and development of this compound as a potential cancer therapeutic.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purmorphamine.com [purmorphamine.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The investigational Aurora kinase A inhibitor this compound (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of the aurora a selective kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Application Notes and Protocols: Immunohistochemistry for Pharmacodynamic Markers of Alisertib
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alisertib and its Pharmacodynamic Markers
This compound (MLN8237) is a selective, orally bioavailable, small-molecule inhibitor of Aurora A kinase (AURKA), a serine/threonine kinase that plays a crucial role in the regulation of mitosis.[1][2] Aberrant expression and activity of AURKA are frequently observed in a wide range of human cancers and are often associated with poor prognosis. This compound's mechanism of action involves the disruption of the mitotic spindle apparatus, leading to improper chromosome segregation, cell cycle arrest, and ultimately, apoptosis or cellular senescence in cancer cells.[1][2]
Pharmacodynamic (PD) markers are essential for the clinical development of targeted therapies like this compound. They provide evidence of target engagement and biological activity, helping to determine the optimal dose and schedule and to identify patient populations most likely to respond to treatment. For this compound, immunohistochemistry (IHC) is a powerful tool for assessing key PD markers in both preclinical models and clinical tumor biopsies.
The primary pharmacodynamic markers for this compound that can be evaluated by IHC include:
-
Phospho-Aurora A Kinase (p-AURKA Thr288): this compound inhibits the autophosphorylation of AURKA at threonine 288 (Thr288), which is essential for its kinase activity. A decrease in p-AURKA (Thr288) staining in tumor tissue following this compound treatment provides direct evidence of target engagement.
-
Phospho-Histone H3 (pHisH3 Ser10): Inhibition of AURKA leads to mitotic arrest. Phospho-histone H3 at serine 10 is a well-established marker for cells in the G2/M phase of the cell cycle. An increase in the percentage of pHisH3-positive cells indicates an accumulation of cells in mitosis due to this compound-induced disruption of mitotic progression.
-
Cleaved Caspase-3: As a consequence of mitotic catastrophe induced by this compound, cancer cells undergo apoptosis. Cleaved caspase-3 is a key executioner of apoptosis, and its detection by IHC signifies an increase in apoptotic cell death.
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound and the downstream effects that can be measured by immunohistochemistry.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative immunohistochemistry data from preclinical studies evaluating the pharmacodynamic effects of this compound in xenograft models.
Table 1: Effect of this compound on Mitotic Index (Phospho-Histone H3) in HCT-116 Xenograft Tumors
| Treatment Group | Time Post-Dose | Mean Mitotic Index (% pHisH3 positive cells) | Fold Change vs. Vehicle |
| Vehicle | 4h | 2.5 | 1.0 |
| This compound (3 mg/kg) | 4h | 4.0 | 1.6 |
| This compound (10 mg/kg) | 4h | 6.5 | 2.6 |
| This compound (30 mg/kg) | 4h | 8.0 | 3.2 |
| Vehicle | 8h | 2.3 | 1.0 |
| This compound (3 mg/kg) | 8h | 3.5 | 1.5 |
| This compound (10 mg/kg) | 8h | 5.8 | 2.5 |
| This compound (30 mg/kg) | 8h | 7.2 | 3.1 |
Data adapted from a representative preclinical study.
Table 2: Effect of this compound on Mitotic Spindle Bipolarity in HCT-116 Xenograft Tumors
| Treatment Group | Time Post-Dose | Percentage of Bipolar Mitotic Spindles |
| Vehicle | 4h | 95% |
| This compound (3 mg/kg) | 4h | 70% |
| This compound (10 mg/kg) | 4h | 45% |
| This compound (30 mg/kg) | 4h | 25% |
Data adapted from a representative preclinical study demonstrating a dose-dependent decrease in bipolar spindles, consistent with Aurora A inhibition.
Table 3: Effect of this compound on Proliferation and Apoptosis in FLO-1 Xenograft Tumors
| Treatment Group | Mean Ki-67 Positive Cells (%) | Mean Cleaved Caspase-3 Positive Cells (%) |
| Vehicle | 45 | 5 |
| This compound (30 mg/kg) | 25 | 15 |
| Docetaxel (10 mg/kg) | 30 | 12 |
| This compound + Docetaxel | 10 | 28 |
Data adapted from a study by Niu et al., demonstrating this compound's effect on proliferation and apoptosis, and its synergy with other agents.[2]
Experimental Protocols
Immunohistochemistry Protocol for Phospho-Histone H3 (Ser10)
This protocol provides a general guideline for the immunohistochemical staining of phospho-histone H3 (pHisH3) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissues and antibodies.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water (5 minutes).
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Peroxidase Block:
-
Immerse slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-pHisH3 antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with deionized water.
-
"Blue" the hematoxylin in a gentle stream of tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol: 70%, 95%, 100% (2 minutes each).
-
Clear in xylene (2 x 5 minutes).
-
Mount with a permanent mounting medium.
-
Quantitative Analysis:
-
Stained slides should be digitized using a whole-slide scanner.
-
Image analysis software can be used to quantify the percentage of pHisH3-positive nuclei within tumor regions.
-
A common scoring method is the H-score, which incorporates both the percentage of positive cells and the intensity of staining (H-score = Σ [intensity level × % of cells at that intensity]).
IHC Experimental Workflow
The following diagram outlines the key steps in the immunohistochemistry workflow for assessing pharmacodynamic markers.
References
- 1. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (this compound) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Combination of this compound, an Investigational Aurora kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Alisertib with Other Targeted Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects of Alisertib, a selective Aurora Kinase A inhibitor, when used in combination with other targeted therapies. This document includes a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing synergy, and visualizations of the underlying signaling pathways.
Data Presentation: Summary of Synergistic Combinations
The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound in combination with various targeted agents across different cancer types.
Table 1: In Vitro Synergy of this compound Combinations
| Combination Partner | Cancer Type | Cell Line(s) | This compound IC50 (Single Agent) | Combination Partner IC50 (Single Agent) | Combination Effect (e.g., CI values) | Reference(s) |
| TAK-228 (mTORi) | Triple-Negative Breast Cancer (TNBC) | CAL51 | Not Specified | Not Specified | Significant decrease in proliferation and cell-cycle arrest compared to single agents. | [1] |
| Romidepsin (HDACi) | T-cell Lymphoma | HH, H9 | Not Specified | Not Specified | Synergy Coefficient < 1 (HH: 0.40-0.68; H9: 0.46-0.66) | [2] |
| Docetaxel (Chemotherapy) | Upper Gastrointestinal Adenocarcinoma | AGS, FLO-1, OE33 | Not Specified | Not Specified | Significantly enhanced inhibition of cancer cell survival (p<0.001). | [3][4] |
| Osimertinib (EGFRi) | EGFR-mutant Lung Cancer | Preclinical models | Not Specified | Not Specified | Activation of Aurora Kinase A drives resistance to osimertinib, suggesting a rationale for combination. | [5] |
CI: Combination Index. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound Combinations
| Combination Partner | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) - this compound Alone | TGI - Partner Alone | TGI - Combination | Reference(s) |
| TAK-228 (mTORi) | TNBC Patient-Derived Xenograft (PDX) - CU_TNBC_004 (this compound-resistant) | This compound: 30 mg/kg p.o. daily; TAK-228: 0.5 mg/kg p.o. daily | 35.1% | 54.5% | 94.3% | [1] |
| TAK-228 (mTORi) | TNBC PDX - CU_TNBC_007 (this compound-resistant) | This compound: 30 mg/kg daily; TAK-228: 0.5 mg/kg daily | 51.7% | 30.7% | 77.3% | [1] |
| Docetaxel (Chemotherapy) | Upper Gastrointestinal Adenocarcinoma Xenografts (FLO-1, OE33) | This compound: 30mg/kg; Docetaxel: 10mg/kg | Significant reduction in tumor volume (p<0.01) | Significant reduction in tumor volume (p<0.01) | Significantly enhanced anti-tumor activity compared to single agents (p<0.001). | [4] |
| Romidepsin (HDACi) | T-cell Lymphoma Xenograft | Not Specified | Not Specified | Not Specified | Significantly better results than monotherapy. | [2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound's synergistic effects.
Experimental workflow for assessing this compound synergy.
This compound and TAK-228 synergistic pathway.
Aurora A in EGFR inhibitor resistance.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the synergistic effects of this compound. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the effect of this compound and a combination agent on cell viability and to quantify synergistic interactions.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and combination agent (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent.
-
Treat cells with a range of concentrations of each drug alone and in combination at a constant ratio. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis and Synergy Quantification (Chou-Talalay Method):
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use the dose-response data for each drug alone and in combination to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
-
A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Apoptosis
Objective: To assess the induction of apoptosis by this compound combinations through the detection of key apoptotic markers.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze band intensities relative to a loading control (e.g., β-actin).
-
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound combinations in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
This compound and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Administer treatments according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Compare tumor growth between the different treatment groups to assess efficacy.
-
These protocols provide a foundation for investigating the synergistic potential of this compound in combination with other targeted therapies. Adaptation and optimization of these methods will be necessary to suit specific research questions and experimental systems.
References
- 1. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (this compound) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDedge [mdedge.com]
- 3. The combination of this compound, an investigational Aurora kinase A inhibitor, and docetaxel promotes cell death and reduces tumor growth in preclinical cell models of upper gastrointestinal adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Combination of this compound, an Investigational Aurora kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of the aurora kinase A inhibitor this compound in combination with osimertinib in EGFR-mutant lung cancer. - ASCO [asco.org]
Alisertib: A Tool for Investigating Mitotic Catastrophe in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alisertib (MLN8237) is a selective, second-generation, orally bioavailable small-molecule inhibitor of Aurora A kinase.[1][2] Aurora A kinase is a critical regulator of mitotic progression, playing a key role in centrosome maturation, spindle assembly, and chromosome alignment.[3] Dysregulation of Aurora A is a common feature in many human cancers, often associated with chromosomal instability and malignant transformation.[3] this compound's ability to selectively inhibit Aurora A makes it a valuable tool for studying the consequences of mitotic disruption in cancer cells, particularly the induction of mitotic catastrophe.[2][4]
Mitotic catastrophe is a form of cell death that occurs during mitosis, triggered by aberrant chromosome segregation and spindle formation.[1][5] Inhibition of Aurora A by this compound leads to a cascade of mitotic defects, including monopolar, bipolar, and multipolar spindles with misaligned chromosomes.[4][5] This ultimately results in G2/M phase cell cycle arrest and the initiation of mitotic catastrophe.[1][2] The cellular sequelae of this compound-induced mitotic catastrophe are diverse and can include apoptosis, senescence, or the formation of polyploid giant cancer cells (PGCCs).[1][6]
These application notes provide a comprehensive overview of the use of this compound in cancer research to study mitotic catastrophe, including its mechanism of action, relevant signaling pathways, and detailed protocols for key experimental assays.
Mechanism of Action and Signaling Pathways
This compound competitively binds to the ATP-binding pocket of Aurora A kinase, preventing its autophosphorylation at Threonine 288 and subsequent activation.[1] This inhibition disrupts the normal progression of mitosis, leading to the activation of the spindle assembly checkpoint (SAC) and prolonged mitotic arrest.[1] The sustained mitotic arrest and chromosomal instability ultimately trigger mitotic catastrophe.
Several signaling pathways are implicated in the cellular response to this compound treatment:
-
p53 Pathway: this compound has been shown to up-regulate the p53 pathway, which can contribute to both mitotic arrest and the induction of apoptosis.[1][2]
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway has been observed following this compound treatment, leading to downstream effects on cell growth, proliferation, and survival.[2][7]
-
p38 MAPK Pathway: Activation of the p38 MAPK signaling pathway has also been reported, which can mediate both apoptosis and autophagy in response to this compound-induced stress.[2][8]
The interplay of these pathways ultimately determines the fate of the cancer cell following this compound-induced mitotic catastrophe.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (h) | Reference |
| AGS | Gastric Cancer | ~1000 | 24 | |
| NCI-N78 | Gastric Cancer | ~5000 | 24 | |
| SKOV3 | Ovarian Cancer | ~1200 | 24 | [4] |
| OVCAR4 | Ovarian Cancer | ~1000 | 24 | [4] |
| HCT116 | Colorectal Cancer | 200-fold > Aurora B | - | |
| Multiple Myeloma Lines | Multiple Myeloma | - | - | [1] |
| Neuroblastoma Lines | Neuroblastoma | Varies | 120 | [3] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % Cells in G2/M Phase (Control vs. Treated) | Reference |
| AGS | 1 | 24 | 27.7% vs. 80.7% | |
| AGS | 1 | 48 | 27.7% vs. 88.9% | |
| AGS | 1 | 72 | 27.7% vs. 85.4% | |
| SKOV3 | 5 | 24 | ~20% vs. ~60% | [4] |
| OVCAR4 | 5 | 24 | ~25% vs. ~70% | [4] |
Table 3: this compound-Induced Apoptosis
| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % Apoptotic Cells (Control vs. Treated) | Reference |
| AGS | 5 | 24 | ~5% vs. ~35% | |
| NCI-N78 | 5 | 24 | ~5% vs. ~25% | |
| DAOY | 5 | 24 | 2.87% vs. ~25% | [2] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.[8][9]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of this compound on cell cycle progression.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Harvest cells by trypsinization, collect the supernatant, and pellet the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and pellet them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.[6][14]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Aurora A, Aurora A, p53, p21, p-Akt, Akt, p-p38, p38, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as previously described.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a potent and selective inhibitor of Aurora A kinase that serves as an invaluable research tool for investigating the mechanisms of mitotic catastrophe in cancer cells. By disrupting the normal mitotic process, this compound induces a cascade of events that can lead to various cell fates, providing a model system to study the complex interplay between cell cycle control, checkpoint activation, and cell death pathways. The protocols and data presented in these application notes offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies of mitotic catastrophe and its potential as a therapeutic strategy in oncology.
References
- 1. Investigational Aurora A kinase inhibitor this compound (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: phase 1 dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of mitotic Aurora kinase A by this compound induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 Study of this compound (MLN8237) and Weekly Irinotecan in Adults with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. ascopubs.org [ascopubs.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 13. scispace.com [scispace.com]
- 14. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Alisertib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the Aurora A kinase inhibitor, Alisertib, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A1: Resistance to this compound can manifest through several molecular mechanisms. Researchers have identified the following key pathways and cellular changes:
-
Upregulation of Pro-Survival Signaling: A frequent mechanism is the activation of alternative survival pathways, particularly the PI3K/AKT/mTOR pathway. This can compensate for the cell cycle arrest induced by this compound.[1][2]
-
Cellular Senescence: Instead of undergoing apoptosis, some cancer cells enter a state of senescence in response to this compound, allowing them to survive treatment.[2][3]
-
Endoreduplication and Genomic Instability: this compound's inhibition of Aurora A kinase can lead to failed mitosis and endoreduplication, resulting in polyploid cells. These cells can acquire genomic alterations that promote resistance.[3] The p53 pathway is often involved in the response to this process.[3]
-
Epithelial-Mesenchymal Transition (EMT): In some contexts, such as EGFR-TKI resistant non-small cell lung cancer (NSCLC), resistance is associated with an EMT phenotype, which can be influenced by Aurora A kinase activity.[4][5]
-
Stabilization of Oncoproteins: In specific cancers like neuroendocrine prostate cancer, this compound resistance is linked to the stabilization of oncoproteins such as N-myc by Aurora A.[6][7][8]
Q2: I'm observing G2/M arrest in my this compound-treated cells, but they are not undergoing apoptosis. What could be happening?
A2: This is a common observation. This compound effectively inhibits Aurora A kinase, leading to mitotic defects and cell cycle arrest.[9] However, if apoptosis is not induced, it's likely that the cells are undergoing one of the following fates:
-
Mitotic Slippage: Cells may exit mitosis without proper cytokinesis, leading to the formation of tetraploid and often multinucleated cells.[9]
-
Senescence: The cells may enter a senescent state, characterized by a halt in proliferation but continued metabolic activity.[2][3] This is a known mechanism of resistance to this compound.[2]
-
Activation of Survival Pathways: Pro-survival signals may be strong enough to overcome the apoptotic signals initiated by mitotic arrest.
To investigate further, you can assess markers of senescence (e.g., p21, β-galactosidase staining) or probe for the activation of pro-survival pathways like PI3K/AKT (e.g., by checking for phosphorylated AKT).
Q3: What are some potential biomarkers that correlate with sensitivity or resistance to this compound?
A3: Several biomarkers have been identified that may predict the response to this compound:
-
N-myc and Aurora-A Overexpression: In neuroendocrine prostate cancer, tumors with N-myc and Aurora-A overactivity have shown exceptional responses to this compound.[6][7]
-
p53 Status: The functionality of the p53 tumor suppressor can influence the outcome of this compound treatment. Activation of p53 can block this compound-induced endoreduplication.[3]
-
ERα Expression: In endocrine-resistant breast cancer, this compound has been shown to upregulate Estrogen Receptor α (ERα), potentially restoring sensitivity to endocrine therapies.[10]
-
AURKA Amplification: Amplification of the AURKA gene itself is a logical, though not universally confirmed, biomarker for sensitivity.
Troubleshooting Guide
Issue 1: Decreased Cell Death and Proliferation Inhibition with this compound Monotherapy
-
Observation: Your cell line, previously sensitive to this compound, now shows reduced growth inhibition and/or apoptosis at standard concentrations.
-
Possible Cause: Acquired resistance through upregulation of survival pathways. The PI3K/AKT/mTOR pathway is a common culprit.[1][2]
-
Troubleshooting Strategy: Combination Therapy
-
Suggestion: Combine this compound with an inhibitor of the PI3K/AKT/mTOR pathway. Dual TORC1/2 inhibitors like Sapanisertib (MLN0128/TAK-228) have shown synergistic effects.[1][2][11]
-
Experimental Workflow:
-
Confirm Pathway Activation: Use Western blotting to check for increased levels of phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6) in your resistant cells compared to the parental line.
-
Determine Synergy: Perform a dose-response matrix with this compound and a TORC1/2 inhibitor to determine optimal concentrations and assess for synergistic, additive, or antagonistic effects using a method like the Chou-Talalay method.
-
Assess Cellular Outcomes: Evaluate the combination's effect on cell viability, apoptosis (e.g., cleaved caspase-3), and cell cycle progression.
-
-
Issue 2: this compound Resistance in Models with Pre-existing Resistance to Other Therapies (e.g., Cisplatin, EGFR-TKIs)
-
Observation: Your cell line is resistant to a primary therapy (like cisplatin or an EGFR-TKI) and also shows poor response to this compound.
-
Possible Cause: Overexpression of Aurora A kinase (AURKA) can be a mechanism of resistance to other chemotherapies.[12][13] In these cases, this compound can be used to resensitize the cells to the original drug.
-
Troubleshooting Strategy: Reverse Resistance with this compound Combination
-
Suggestion 1 (Cisplatin Resistance): Combine this compound with cisplatin. This compound can suppress the viability of cisplatin-resistant cells by downregulating pro-survival proteins like p-eIF4E, c-MYC, and HDM2.[12][13]
-
Suggestion 2 (EGFR-TKI Resistance): Combine this compound with an EGFR-TKI (e.g., Osimertinib). This compound may help overcome resistance by partially reversing the epithelial-mesenchymal transition (EMT) associated with TKI resistance.[4][5]
-
Experimental Workflow:
-
Establish Baseline IC50: Determine the IC50 of the primary drug (e.g., cisplatin, osimertinib) in your resistant cell line.
-
Combination Treatment: Treat the resistant cells with a fixed, sub-lethal dose of this compound combined with a dose range of the primary drug.
-
Measure Viability: Re-calculate the IC50 of the primary drug in the presence of this compound to quantify the degree of sensitization.
-
Mechanism Validation: Use Western blotting to assess the levels of downstream effectors (e.g., p-eIF4E for cisplatin resistance) or EMT markers (e.g., E-cadherin, Vimentin for TKI resistance) with the combination treatment.[4][5][12]
-
-
Quantitative Data Summary
Table 1: Clinical Trial Data for this compound Combination Therapies
| Cancer Type | Combination | Phase | MTD of this compound | Key Efficacy Results | Reference |
| Advanced Solid Tumors | This compound + TAK-228 (TORC1/2 inhibitor) | I | 30 mg b.i.d. (days 1-7 of 21-day cycle) | Tolerable; resulted in decreased proliferation and increased apoptosis in preclinical models. | [11] |
| Refractory Neuroblastoma | This compound + Irinotecan + Temozolomide | I | 60 mg/m² | Overall Response Rate: 31.8% (41.2% in irinotecan-naïve patients). | [14] |
| Endocrine-Resistant Breast Cancer | This compound + Fulvestrant | II | 50 mg (days 1-3, 8-10, 15-17 of 28-day cycle) | Did not significantly increase ORR or PFS vs. This compound alone, but showed promising activity. | [10][15] |
| Neuroendocrine Prostate Cancer | This compound Monotherapy | II | 50 mg b.i.d. (7 days every 21 days) | 6-month radiographic PFS: 13.4%; Median OS: 9.5 months. Exceptional responders identified. | [6][8] |
| EGFR-mutant NSCLC (Osimertinib-resistant) | This compound + Osimertinib | Ia | 30 mg b.i.d. (intermittent) | Recommended Phase 2 Dose identified. | [16] |
Table 2: Preclinical Data on Overcoming Resistance
| Cell Line/Model | Resistance To | Combination Strategy | Key Finding | Reference |
| Gastric Cancer (CDDP-resistant) | Cisplatin (CDDP) | This compound + CDDP | This compound significantly suppressed the viability of resistant cells and reduced tumor growth in xenografts. | [12][13] |
| NSCLC (EGFR-TKI resistant) | EGFR-TKIs | This compound | This compound treatment restored susceptibility to EGFR-TKIs and reduced migration/invasion. | [4][5] |
| Melanoma | This compound | This compound + Nutlin-3 (p53 activator) | Nutlin-3 reduced this compound-associated polyploidy by inhibiting Rb phosphorylation. | [3] |
| TNBC PDX models | This compound | This compound + TAK-228 | Combination led to significant tumor growth inhibition and increased apoptosis. | [11] |
Key Experimental Protocols
Protocol 1: Western Blot for Pathway Activation
-
Cell Lysis: Culture parental and this compound-resistant cells to 80-90% confluency. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-S6, total S6, p-eIF4E, c-MYC, cleaved caspase-3). Use β-actin or GAPDH as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound alone, the combination drug alone, or the two in combination. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature to stabilize the luminescent signal, measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curves to calculate IC50 values.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment & Harvesting: Treat cells with the desired drug concentrations for 24-48 hours. Harvest cells by trypsinization, collecting both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Key mechanisms of acquired resistance to this compound.
Caption: A troubleshooting workflow for this compound resistance.
Caption: this compound targeting the AURKA/eIF4E axis in cisplatin resistance.
References
- 1. ascopubs.org [ascopubs.org]
- 2. A Phase Ib Expansion Cohort Evaluating Aurora A Kinase Inhibitor this compound and Dual TORC1/2 Inhibitor Sapanisertib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abstract 5602: Molecular mechanism underlying acquired resistance to Aurora A kinase inhibitor, this compound, in melanoma | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. This compound inhibits migration and invasion of EGFR-TKI resistant cells by partially reversing the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A phase II trial of the aurora kinase A inhibitor this compound for patients with castration resistant and neuroendocrine prostate cancer: efficacy and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase II Trial of the Aurora Kinase A Inhibitor this compound for Patients with Castration-resistant and Neuroendocrine Prostate Cancer: Efficacy and Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of this compound Alone or Combined With Fulvestrant in Patients With Endocrine-Resistant Advanced Breast Cancer: The Phase 2 TBCRC041 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (this compound) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cisplatin‐resistant cancer cells are sensitive to Aurora kinase A inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cisplatin-resistant cancer cells are sensitive to Aurora kinase A inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. Phase I study of the aurora kinase A inhibitor this compound in combination with osimertinib in EGFR-mutant lung cancer. - ASCO [asco.org]
Optimizing Alisertib concentration for specific cancer cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisertib, a selective Aurora A kinase inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, selective small molecule inhibitor of Aurora A kinase.[1] By binding to and inhibiting Aurora A kinase, this compound disrupts the formation of the mitotic spindle and chromosome segregation during cell division.[3][4] This leads to a delay in mitotic entry and progression, resulting in an accumulation of cells with a tetraploid DNA content.[3][4] Ultimately, this can induce apoptosis (programmed cell death), aneuploid cytokinesis, or mitotic slippage.[3][4]
Q2: What is the typical effective concentration range for this compound in vitro?
The effective concentration of this compound varies depending on the cancer cell type. In vitro studies have shown IC50 values (the concentration required to inhibit 50% of cell proliferation) ranging from 15 to 469 nmol/L in a variety of tumor cell lines.[5] Generally, lymphoma cell lines have demonstrated higher sensitivity to this compound compared to solid tumor cell lines.[5] For instance, in multiple myeloma cell lines, the IC50 values ranged from 0.003 to 1.71 μM.[6] In colorectal cancer cell lines, the IC50 values had a wider range, from 0.06 to > 5 µmol/L.[7]
Q3: How does this compound affect the cell cycle?
This compound treatment leads to a G2/M phase arrest in the cell cycle.[4][8][9][10] This is a direct consequence of Aurora A kinase inhibition, which is crucial for mitotic progression.[4] Flow cytometry analysis of cells treated with this compound typically shows an increased population of cells in the G2/M phase.[5] At lower concentrations (e.g., 0.050 μmol/L), this compound induces phenotypes consistent with Aurora A inhibition, such as mitotic spindle abnormalities and chromosome misalignment.[5] At higher concentrations (e.g., 0.250 and 1.000 μmol/L), phenotypes consistent with Aurora B inhibition, such as an increase in cells with 8N DNA content, can be observed.[5]
Q4: What are the known mechanisms of resistance to this compound?
Resistance to this compound can develop through various mechanisms. One key factor is the activation of the PI3K/AKT/mTOR pathway, which can promote cell survival and proliferation, counteracting the effects of this compound.[11] In some cases, tumors that initially respond to this compound may regrow after treatment is paused, with some acquiring resistance to subsequent treatments.[12] This acquired resistance has been associated with genomic alterations in genes involved in cell cycle regulation, DNA repair, and DNA damage response.[12] Furthermore, the development of polyploid giant cancer cells (PGCCs) has been identified as a mechanism of insensitivity to this compound in triple-negative breast cancer cells.[13][14]
Q5: Can this compound be used in combination with other therapies?
Yes, this compound has been investigated in combination with various other anti-cancer agents. Combining this compound with chemotherapy, such as irinotecan and temozolomide, has shown promising response rates in patients with relapsed and refractory neuroblastoma.[15][16] In endocrine-resistant breast cancer, combination therapy with fulvestrant has been explored.[17] The combination of this compound with a TORC1/2 inhibitor (TAK-228) has been shown to potentiate its antitumor activity in preclinical models of triple-negative breast cancer.[18][19] Additionally, combining this compound with docetaxel has been shown to promote cell death and reduce tumor growth in preclinical models of upper gastrointestinal adenocarcinomas.[20]
Troubleshooting Guides
Issue 1: Determining the Optimal this compound Concentration
Problem: You are observing high variability or no significant effect of this compound on your cancer cell line of interest.
Possible Causes & Solutions:
-
Incorrect Concentration Range: The effective concentration of this compound is highly cell-line dependent.
-
Solution: Perform a dose-response curve experiment with a broad range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the IC50 value for your specific cell line.[21]
-
-
Suboptimal Treatment Duration: The effects of this compound on the cell cycle and apoptosis are time-dependent.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) at a fixed, near-IC50 concentration to identify the optimal treatment duration.
-
-
Cell Line Resistance: Your cell line may have intrinsic resistance to this compound.
-
Solution: Investigate the expression levels of Aurora A kinase and the status of downstream signaling pathways like PI3K/AKT/mTOR. Consider using this compound in combination with inhibitors of these pathways.[11]
-
Issue 2: Unexpected Cell Morphology or Cell Cycle Profile
Problem: After this compound treatment, you observe a significant population of large, multinucleated cells (polyploid cells) but not a corresponding increase in apoptosis.
Possible Causes & Solutions:
-
Mitotic Slippage and Endoreduplication: Inhibition of Aurora A kinase can lead to failed mitosis, resulting in cells exiting mitosis without proper chromosome segregation, a phenomenon known as mitotic slippage. This can lead to the formation of polyploid giant cancer cells (PGCCs).[3][12]
-
Solution 1: Quantify the percentage of polyploid cells using flow cytometry (DNA content > 4N).
-
Solution 2: Assess markers of senescence (e.g., p21) as an alternative cell fate to apoptosis.[7]
-
Solution 3: Consider that the enrichment of PGCCs may contribute to reduced sensitivity to this compound.[13][14]
-
Issue 3: Lack of Efficacy in Combination Therapy
Problem: Combining this compound with another therapeutic agent does not produce the expected synergistic or additive effect.
Possible Causes & Solutions:
-
Antagonistic Drug Interaction: The scheduling and concentration of the combined drugs may not be optimal.
-
Solution: Perform a combination index (CI) analysis using software like CompuSyn to determine if the interaction is synergistic, additive, or antagonistic across a range of concentrations and ratios.
-
-
Overlapping Toxicities: The combined treatment may be overly toxic to the cells, masking any specific anti-cancer effects.
-
Solution: Titrate down the concentrations of both drugs in the combination to a level that is sub-lethal as single agents but may be effective in combination.
-
-
Shared Resistance Mechanisms: The cancer cells may have resistance mechanisms that affect both drugs.
-
Solution: Investigate potential cross-resistance by examining the molecular pathways affected by both agents.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Colorectal Carcinoma | HCT-116 | 40 | [6] |
| Colorectal Carcinoma | LS174T | 50 | [6] |
| Colorectal Carcinoma | T84 | 90 | [6] |
| Breast Cancer | MCF7 | 15,780 | [10] |
| Breast Cancer | MDA-MB-231 | 10,830 | [10] |
| Multiple Myeloma | MM.1S | 3 - 1710 | [6] |
| Multiple Myeloma | OPM1 | 3 - 1710 | [6] |
| Cholangiocarcinoma | HCCC9810 | 38.4 - 303.1 | [21] |
| Cholangiocarcinoma | HuCCT1 | 38.4 - 303.1 | [21] |
Table 2: In Vivo Dosing and Administration of this compound
| Cancer Model | Dosing Schedule | Administration | Efficacy | Reference |
| HCT-116 Xenograft | 3, 10, 30 mg/kg once daily for 21 days | Oral | Dose-dependent tumor growth inhibition | [5] |
| OCI-LY19 Xenograft | 20 mg/kg twice daily or 30 mg/kg once daily | Oral | Tumor regression | [5] |
| Neuroblastoma (Phase I) | 60mg/m² with irinotecan and temozolomide | Oral | 31.8% overall response rate | [15] |
| Solid Tumors (Phase I) | 30 mg b.i.d. days 1-7 of a 21-day cycle (with TAK-228) | Oral | Maximum Tolerated Dose determined | [18] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of this compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1.5–3 × 10⁵ cells/mL and allow them to adhere overnight.[22]
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 5 µM) for 24, 48, or 72 hours.[22]
-
MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
2. Cell Cycle Analysis (Flow Cytometry)
This protocol is used to assess the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Plate cells (e.g., 2 × 10⁵ per well in a 6-well plate) and treat with different concentrations of this compound (e.g., 0.050, 0.250, 1.000 μmol/L) for 24 hours.[5]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in 70% ethanol at 4°C for at least 1 hour.[5]
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits Aurora A Kinase, leading to mitotic disruption and cell cycle arrest.
Caption: Workflow for determining the IC50 of this compound in cancer cells.
Caption: Troubleshooting logic for optimizing this compound concentration.
References
- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Antitumor activity of the aurora a selective kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The investigational Aurora kinase A inhibitor this compound (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The investigational Aurora kinase A inhibitor this compound (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase Ib Expansion Cohort Evaluating Aurora A Kinase Inhibitor this compound and Dual TORC1/2 Inhibitor Sapanisertib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Aurora Kinase A inhibitor this compound failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. 2minutemedicine.com [2minutemedicine.com]
- 18. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (this compound) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (this compound) in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Combination of this compound, an Investigational Aurora kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
Managing Alisertib-induced toxicity in animal models
Welcome to the technical support center for managing Alisertib-induced toxicities in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on anticipating, monitoring, and mitigating common adverse effects observed during preclinical studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective and potent small-molecule inhibitor of Aurora A kinase (AAK). AAK is a serine/threonine kinase that plays a crucial role in the regulation of mitosis, including spindle assembly and chromosome segregation. By inhibiting AAK, this compound disrupts the mitotic process, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[1]
Q2: What are the most common toxicities observed with this compound in animal models?
A2: The most frequently reported toxicities in preclinical studies with this compound are a direct consequence of its anti-proliferative activity on healthy, rapidly dividing tissues. These include:
-
Myelosuppression: Particularly neutropenia (a decrease in neutrophils), but also anemia and thrombocytopenia.[2] Bone marrow is a primary site of dose-limiting toxicity.[3]
-
Gastrointestinal (GI) Toxicity: This commonly manifests as mucositis (inflammation and ulceration of the digestive tract) and diarrhea.[4][5]
-
Other common toxicities: Alopecia (hair loss) and fatigue have also been noted.[2]
Q3: At what doses are these toxicities typically observed in mice?
A3: The dose of this compound that induces toxicity can vary depending on the mouse strain, dosing schedule, and the specific endpoint being measured. However, published studies provide some guidance. For example, doses of 30 mg/kg administered once daily have been used to assess efficacy in colorectal cancer xenograft models, with daily monitoring for signs of toxicity.[6] In combination studies, this compound has been dosed at 10 mg/kg twice daily.[6] It is crucial to perform a dose-range finding study in your specific animal model to determine the maximum tolerated dose (MTD).
Q4: How can I monitor for this compound-induced toxicities in my animal studies?
A4: A comprehensive monitoring plan is essential. This should include:
-
Daily Clinical Observations: Monitor for changes in behavior, posture, activity level, and signs of pain or distress.
-
Body Weight Measurement: Record body weight at least twice weekly, as weight loss is a key indicator of toxicity.[6]
-
Complete Blood Counts (CBCs): Perform regular blood draws to monitor for myelosuppression, paying close attention to neutrophil, red blood cell, and platelet counts.
-
Serum Biochemistry: Analyze serum samples to assess organ function, particularly liver and kidney function.
-
Clinical Scoring: Use a standardized scoring system to grade the severity of toxicities like mucositis and diarrhea.
Troubleshooting Guides
Issue 1: Severe Myelosuppression (Neutropenia)
Symptoms:
-
A significant drop in absolute neutrophil count (ANC) in peripheral blood samples.
-
Increased susceptibility to infections.
-
In severe cases, animals may appear lethargic and unwell.
Possible Causes:
-
The dose of this compound is too high for the specific animal strain or individual animal.
-
The dosing schedule is too frequent.
-
The animal has a pre-existing sensitivity to myelosuppressive agents.
Suggested Actions:
-
Dose Reduction: Consider reducing the dose of this compound in subsequent treatment cycles or for the remainder of the study.
-
Supportive Care with G-CSF:
-
Administer Granulocyte Colony-Stimulating Factor (G-CSF), such as Filgrastim, to stimulate the production of neutrophils. A common starting dose for mice is 5-10 mcg/kg/day, administered subcutaneously.[7][8] Another study in mice used 20 µ g/mouse per day intraperitoneally.[9]
-
G-CSF should be initiated 24-72 hours after the last this compound dose to avoid sensitizing proliferating myeloid progenitors to the cytotoxic effects of the drug.[10]
-
-
Prophylactic Antibiotics: If severe neutropenia is anticipated or observed, consider prophylactic administration of broad-spectrum antibiotics to prevent opportunistic infections. Consult with a veterinarian for appropriate antibiotic selection and dosing.
-
Monitoring: Increase the frequency of CBC monitoring to track the neutrophil count and guide the duration of G-CSF therapy.
Issue 2: Gastrointestinal Toxicity - Mucositis
Symptoms:
-
Reduced food and water intake.
-
Weight loss.
-
Oral mucositis: Redness, swelling, and ulceration of the oral mucosa.
-
Intestinal mucositis: Diarrhea, dehydration, and lethargy.
Possible Causes:
-
This compound is causing damage to the rapidly dividing epithelial cells of the gastrointestinal tract.
-
The formulation of the drug or the vehicle is causing local irritation.
Suggested Actions:
-
Dietary Modification:
-
Provide a soft, palatable, high-calorie diet to encourage eating.[11] This can be a commercially available gel-based diet or a powdered chow mixed with water to create a mash.
-
Ensure easy access to water, and consider providing a supplementary water source like a hydrogel pack.
-
-
Analgesia: For oral mucositis, consult with a veterinarian about the use of analgesics to manage pain and improve food intake.
-
Histological Assessment: At the end of the study, collect sections of the tongue, esophagus, and intestine for histological analysis to confirm and grade the severity of mucositis.
-
Dose Modification: If mucositis is severe and impacting the welfare of the animals, consider reducing the dose or altering the schedule of this compound administration.
Issue 3: Gastrointestinal Toxicity - Diarrhea
Symptoms:
-
Loose or watery stools.
-
Perianal staining.
-
Dehydration, which can be assessed by skin turgor.
-
Weight loss.
Possible Causes:
-
This compound is disrupting the normal function of the intestinal epithelium, leading to increased fluid secretion and/or reduced absorption.
Suggested Actions:
-
Anti-diarrheal Medication:
-
Fluid and Electrolyte Support:
-
Provide subcutaneous or intraperitoneal injections of sterile, isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution) to combat dehydration. The volume administered should be based on the animal's body weight and the severity of dehydration, typically 1-2 mL for a 25g mouse.
-
-
Monitoring:
-
Monitor the consistency of the feces daily.
-
Continue to monitor body weight and signs of dehydration closely.
-
Quantitative Data Summary
Table 1: this compound Dosing in Preclinical Mouse Models and Observed Toxicities
| This compound Dose and Schedule | Animal Model | Observed Toxicities | Reference(s) |
| 30 mg/kg, once daily, p.o. | Colorectal cancer patient-derived xenografts (PDX) in mice | Monitored daily for signs of toxicity and weighed twice weekly. Specific toxicity data not detailed. | [6] |
| 10 mg/kg, twice daily, p.o. (in combination) | Colorectal cancer PDX in mice | Monitored daily for signs of toxicity and weighed twice weekly. Specific toxicity data not detailed. | [6] |
| 80 mg/m²/dose, once daily for 7 days every 21 days, p.o. | Pediatric solid tumor and leukemia xenografts in mice | Myelosuppression was the most frequent toxicity observed in the corresponding clinical trial. | [14] |
Table 2: Supportive Care Agent Dosing for Managing this compound-Induced Toxicities in Mice
| Supportive Care Agent | Indication | Recommended Dose Range (Mouse) | Route of Administration | Reference(s) |
| Filgrastim (G-CSF) | Neutropenia | 5-10 mcg/kg/day or 20 µ g/mouse/day | Subcutaneous or Intraperitoneal | [7][8][9] |
| Loperamide | Diarrhea | 0.8 - 10 mg/kg | Oral | [12][13] |
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity
Objective: To assess the impact of this compound on peripheral blood cell counts.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., EDTA-coated tubes)
-
Sterile needles (25-27 gauge) or lancets
-
Gauze
-
Automated hematology analyzer
Procedure:
-
Animal Restraint and Anesthesia: Anesthetize the mouse using isoflurane.
-
Blood Collection:
-
Saphenous Vein: Shave the hair over the lateral saphenous vein on the hind limb. Puncture the vein with a sterile needle or lancet and collect the blood into an EDTA-coated micro-hematocrit tube or directly into a collection tube. Apply gentle pressure with gauze to stop the bleeding.[15][16]
-
Submandibular Vein: Prick the submandibular vein with a sterile lancet and collect the blood as it drips.[17]
-
Terminal Cardiac Puncture: For terminal blood collection, expose the heart after inducing deep anesthesia and collect blood directly from the ventricle using a syringe and needle.[16]
-
-
Sample Handling: Gently invert the EDTA tube 8-10 times to ensure proper mixing with the anticoagulant and prevent clotting. Store the samples at 4°C and analyze within 24 hours.[17]
-
Analysis: Analyze the whole blood sample using a calibrated automated hematology analyzer to obtain a complete blood count (CBC), including absolute neutrophil count (ANC), red blood cell (RBC) count, and platelet count.
Protocol 2: Assessment of Intestinal Mucositis
Objective: To histologically evaluate the severity of this compound-induced intestinal damage.
Materials:
-
Dissection tools
-
10% neutral buffered formalin
-
Phosphate-buffered saline (PBS)
-
Cassettes for tissue processing
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) stains
-
Microscope
Procedure:
-
Tissue Collection: At the end of the study, euthanize the animal and perform a laparotomy. Carefully excise a section of the small intestine (e.g., jejunum or ileum).
-
Fixation: Gently flush the intestinal segment with PBS to remove luminal contents. Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Tissue Processing and Embedding: After fixation, transfer the tissue to 70% ethanol. Process the tissue through a series of graded alcohols and xylene, and then embed in paraffin wax.
-
Sectioning and Staining: Cut 4-5 µm thick sections using a microtome and mount them on glass slides. Deparaffinize and rehydrate the sections, then stain with hematoxylin and eosin (H&E).
-
Histological Evaluation: Examine the stained sections under a microscope. Grade the severity of mucositis based on a scoring system that evaluates villus length, crypt depth, inflammatory cell infiltration, and epithelial integrity.[18][19]
Table 3: Histological Scoring System for Intestinal Mucositis in Mice (Adapted)
| Score | Villus Architecture | Crypt Damage | Inflammatory Infiltration |
| 0 | Normal, long villi | Intact crypts | Normal cellularity in lamina propria |
| 1 | Mild villus shortening | Mild crypt damage, occasional apoptotic bodies | Mild increase in inflammatory cells |
| 2 | Moderate villus blunting | Moderate crypt loss, increased apoptotic bodies | Moderate inflammatory infiltrate in lamina propria |
| 3 | Severe villus atrophy | Severe crypt loss, ulceration | Transmural inflammatory infiltrate |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Experimental Workflow for Toxicity Management
Caption: Decision-making workflow for managing this compound-induced toxicity in animal models.
References
- 1. Murine Central Nervous System and Bone Marrow Distribution of the Aurora A Kinase Inhibitor this compound: Pharmacokinetics and Exposure at the Sites of Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review of pharmacokinetics, efficacy and toxicity in patients with hematologic malignancies and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murine Central Nervous System and Bone Marrow Distribution of the Aurora A Kinase Inhibitor this compound: Pharmacokinetics and Exposure at the Sites of Efficacy and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (this compound) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncotarget.com [oncotarget.com]
- 7. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. G-CSF | Johns Hopkins ABX Guide [hopkinsguides.com]
- 11. Review of Preclinical Studies on Treatment of Mucositis and Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Pharmacological studies of loperamide, an anti-diarrheal agent. I. Effects on diarrhea induced by castor oil and prostaglandin E. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 16. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 17. idexxbioanalytics.com [idexxbioanalytics.com]
- 18. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
Alisertib Experiments: A Technical Support Center for Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisertib (MLN8237), a selective Aurora Kinase A (AURKA) inhibitor. Here, you will find guidance on interpreting unexpected experimental outcomes, detailed experimental protocols, and summaries of key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable, selective, and ATP-competitive inhibitor of Aurora Kinase A (AURKA).[1] By inhibiting AURKA, this compound disrupts the formation of the mitotic spindle and chromosome segregation during cell division. This leads to a cascade of events including delayed mitotic entry, G2/M cell cycle arrest, and the formation of abnormal mitotic spindles, ultimately resulting in cellular outcomes such as apoptosis, senescence, or mitotic catastrophe.[2][3] this compound exhibits significantly higher selectivity for Aurora A over the related Aurora B kinase.[1]
Q2: What are the expected cellular phenotypes after this compound treatment?
A2: Treatment of cancer cell lines with this compound is expected to result in a dose-dependent inhibition of cell proliferation. Key cellular phenotypes include:
-
G2/M phase cell cycle arrest: An accumulation of cells in the G2 and M phases of the cell cycle is a hallmark of AURKA inhibition.[4]
-
Polyploidy: Inhibition of mitosis can lead to endoreduplication, resulting in cells with a DNA content of 8N or greater.[5][6]
-
Apoptosis: Prolonged mitotic arrest and cellular stress induced by this compound can trigger programmed cell death.[7]
-
Inhibition of p-AURKA (Thr288): A direct biochemical marker of this compound's activity is the reduction in the autophosphorylation of Aurora Kinase A at Threonine 288.[8]
Troubleshooting Guides
Unexpected Result 1: Lower than Expected Cytotoxicity or Acquired Resistance
Question: My cell line shows minimal response to this compound, or I'm observing the development of resistance over time. What could be the cause, and how can I troubleshoot this?
Answer:
Lower than expected cytotoxicity or the emergence of resistance to this compound can be attributed to several factors. A primary mechanism is the development of Polyploid Giant Cancer Cells (PGCCs).
Potential Cause: Enrichment of Polyploid Giant Cancer Cells (PGCCs)
Recent studies have shown that this compound treatment can lead to the enrichment of a subpopulation of PGCCs.[9][10] These cells are characterized by their large size, multiple nuclei, and increased DNA content. PGCCs can exhibit reduced sensitivity to this compound and have the ability to generate viable progeny, thus contributing to tumor relapse and drug resistance.[9][10][11]
Troubleshooting Steps:
-
Microscopic Examination:
-
Visually inspect your this compound-treated cells under a phase-contrast microscope. Look for the emergence of significantly larger cells with multiple nuclei compared to the vehicle-treated control cells.
-
-
Flow Cytometry for DNA Content:
-
Perform cell cycle analysis using propidium iodide (PI) staining and flow cytometry. An increase in the population of cells with DNA content greater than 4N (e.g., 8N, 16N) is indicative of polyploidy.
-
Interpretation: A significant sub-G1 peak suggests apoptosis, a peak at 4N indicates G2/M arrest, and peaks beyond 4N point to polyploidy. The emergence of a significant >4N population that persists or increases with treatment may indicate the enrichment of PGCCs.
-
-
Viability Assessment of Sorted Polyploid Cells:
-
If your flow cytometer has cell sorting capabilities, isolate the polyploid cell population.
-
Culture the sorted PGCCs in fresh, drug-free media and monitor for the generation of daughter cells. This will confirm their viability and reproductive capacity.
-
Alternatively, a single-cell MTT assay can be performed on morphologically identified PGCCs to assess their metabolic activity.[12]
-
Logical Workflow for Investigating Low Cytotoxicity
Caption: Troubleshooting workflow for low this compound cytotoxicity.
Unexpected Result 2: Discrepancy Between G2/M Arrest and Polyploidy
Question: I'm having trouble distinguishing between G2/M arrest and the onset of polyploidy in my flow cytometry data. How can I better interpret these results?
Answer:
Distinguishing between a robust G2/M arrest and the emergence of a polyploid population is crucial for understanding the cellular response to this compound.
Troubleshooting and Interpretation:
-
Concentration and Time Dependence:
-
Low Concentrations: At lower concentrations, this compound typically induces a clear G2/M arrest, visible as an increase in the 4N peak.[4]
-
Higher Concentrations and Longer Incubation: As the concentration of this compound or the duration of treatment increases, cells may undergo mitotic slippage, leading to endoreduplication and the appearance of an 8N peak, representing polyploid cells.[6]
-
Experiment Suggestion: Perform a time-course and dose-response experiment. Analyze samples at 24, 48, and 72 hours across a range of this compound concentrations. This will help you visualize the transition from G2/M arrest to polyploidy.
-
-
Morphological Correlation:
-
Correlate your flow cytometry data with morphological observations. A strong 4N peak with a high mitotic index (visualized by staining for phospho-histone H3) indicates a G2/M arrest. The presence of very large, often multinucleated cells, corresponds to the >4N population observed in flow cytometry.
-
-
Western Blot Analysis:
-
Analyze the expression of key cell cycle proteins. A sustained high level of Cyclin B1 is characteristic of a prolonged mitotic arrest.[13]
-
Aurora A Signaling Pathway and Cell Cycle Control
Caption: this compound's impact on the cell cycle.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | 60 - >5000 | [5] |
| LS123 | Colorectal Cancer | 60 - >5000 | [5] |
| TIB-48 | T-cell Non-Hodgkin's Lymphoma | 80 - 100 | [7] |
| CRL-2396 | T-cell Non-Hodgkin's Lymphoma | 80 - 100 | [7] |
| MCF7 | Breast Cancer | ~17,130 | [14] |
| MDA-MB-231 | Breast Cancer | ~12,430 | [14] |
| SKOV3 | Ovarian Cancer | Varies | [15] |
| OVCAR4 | Ovarian Cancer | Varies | [15] |
| PANC-1 | Pancreatic Cancer | Varies | [10] |
| BxPC-3 | Pancreatic Cancer | Varies | [10] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 3 - 1710 | [1] |
Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, seeding density) and the specific characteristics of the cell line.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.[16][17][18]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells. Ensure cell viability is >90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, or until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a plate reader. Use 620 nm as a reference wavelength if available.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is a standard method for preparing cells for cell cycle analysis by flow cytometry.[19][20][21][22][23]
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest cells (both adherent and suspension) and collect them in a centrifuge tube.
-
Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate on ice for at least 2 hours or at -20°C overnight for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Resuspend the cells in 500 µL of PI staining solution (containing 100 µg/mL RNase A and 50 µg/mL PI in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use a linear scale for the PI channel (FL2 or equivalent) to visualize the G1, S, and G2/M populations.
-
Protocol 3: Western Blotting for p-Aurora A (Thr288)
This protocol outlines the steps for detecting the phosphorylation status of Aurora A, a direct target of this compound.[24]
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-phospho-Aurora A (Thr288)
-
Primary antibody: anti-total Aurora A
-
Primary antibody: anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in ice-cold RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Aurora A (Thr288) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total Aurora A and a loading control (e.g., β-actin) to ensure equal protein loading and to assess the specific inhibition of phosphorylation.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Antitumor activity of the aurora a selective kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Aurora A kinase activity with the investigational agent this compound increases the efficacy of cytarabine through a FOXO-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aurora Kinase A inhibitor this compound failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 14. The investigational Aurora kinase A inhibitor this compound (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. researchgate.net [researchgate.net]
- 18. researchhub.com [researchhub.com]
- 19. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. researchgate.net [researchgate.net]
Alisertib Efficacy Enhancement in Resistant Tumors: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the efficacy of Alisertib in resistant tumors.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to this compound?
A1: Resistance to this compound, a selective Aurora A kinase inhibitor, can arise from various molecular mechanisms. Preclinical and clinical studies have identified several key pathways:
-
Upregulation of Pro-Survival Signaling: A common mechanism is the activation of alternative survival pathways, most notably the PI3K/Akt/mTOR pathway, which can compensate for the inhibition of Aurora A kinase.[1]
-
Induction of Cellular Senescence: In some tumor models, particularly those with wild-type p53, this compound treatment can induce a state of permanent growth arrest known as cellular senescence instead of apoptosis.[1] These senescent cells can secrete factors that promote the growth of neighboring cancer cells.
-
Endoreduplication and Genomic Instability: this compound can induce polyploidy (cells with more than two sets of chromosomes) through a process called endoreduplication, especially after failed mitosis. This can lead to genomic instability and the emergence of drug-resistant clones.[2]
-
Formation of Polyploid Giant Cancer Cells (PGCCs): A specific subpopulation of cells, PGCCs, can be enriched following this compound treatment. These cells exhibit resistance and can generate daughter cells with renewed proliferative capacity.[3]
-
Drug Target-Related Mechanisms: Overexpression of Aurora A kinase itself or mutations that prevent this compound binding can also confer resistance.[4]
Q2: What are the most promising combination strategies to overcome this compound resistance?
A2: Several combination therapies are being investigated to counteract resistance and enhance the anti-tumor activity of this compound. These include:
-
mTOR Inhibitors: Combining this compound with mTOR inhibitors like TAK-228 has shown synergistic effects by dually targeting pathways involved in cell growth and proliferation.[1]
-
EGFR Inhibitors: In EGFR-mutant lung cancer, combining this compound with osimertinib has demonstrated clinical benefit in patients who have developed resistance to osimertinib alone.[5][6]
-
Endocrine Therapy: For hormone receptor-positive breast cancers, combining this compound with endocrine therapies such as fulvestrant can be effective, particularly in endocrine-resistant settings.[1][4][7]
-
HDAC Inhibitors: Preclinical data suggest that histone deacetylase (HDAC) inhibitors can synergize with this compound, potentially by downregulating Aurora A expression.[4]
-
Chemotherapy: Combining this compound with traditional chemotherapeutic agents like paclitaxel or platinum compounds (e.g., cisplatin) has shown promise in various solid tumors.[4][8]
-
Glucocorticoid Receptor (GR) Antagonists: In triple-negative breast cancer (TNBC), the GR antagonist mifepristone may help overcome resistance by targeting PGCCs.[3]
Q3: What biomarkers can predict sensitivity or resistance to this compound?
A3: Identifying predictive biomarkers is crucial for patient selection. Potential biomarkers for this compound efficacy include:
-
N-myc Amplification/Overexpression: Tumors with N-myc amplification, such as neuroblastoma and some forms of prostate cancer, may be particularly sensitive to this compound due to the role of Aurora A in stabilizing N-myc.[9][10][11]
-
TPX2 Expression: Targeting Protein for Xenopus Kinesin-like Protein 2 (TPX2) is an activator of Aurora A, and its expression level may correlate with response.[5]
-
Phosphorylated Aurora A (p-AURKA): High levels of activated (phosphorylated) Aurora A in tumors may indicate dependence on this pathway and predict a better response to this compound.[5][12]
-
p53 Status: The p53 tumor suppressor status can influence the cellular outcome of this compound treatment, with p53-deficient tumors potentially being more susceptible to apoptosis.[1][2][13]
-
Aurora A/N-myc Complex Disruption: A proximal ligation assay to detect the disruption of the Aurora A-N-myc interaction could serve as a functional biomarker of on-target drug effect.[9][10]
Troubleshooting Guides
Problem 1: My cancer cell line/xenograft model is not responding to single-agent this compound.
Possible Cause 1: Intrinsic Resistance.
-
Troubleshooting Steps:
-
Assess Biomarkers: Analyze your model for the expression of potential resistance markers. Perform Western blotting or immunohistochemistry (IHC) for p-AURKA, N-myc, and p53.
-
Pathway Analysis: Use techniques like RNA sequencing or proteomic analysis to determine if compensatory survival pathways, such as the PI3K/Akt/mTOR pathway, are upregulated.
-
Consider Combination Therapy: Based on the biomarker and pathway analysis, select a rational combination agent. For example, if the Akt/mTOR pathway is activated, consider combining this compound with an mTOR inhibitor.
-
Possible Cause 2: Sub-optimal Dosing or Scheduling.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. IC50 values can range from nanomolar to micromolar concentrations depending on the cell type.[14][15]
-
Pharmacodynamic (PD) Analysis: In in vivo models, assess target engagement by measuring the levels of p-AURKA in tumor tissue at different time points after this compound administration to ensure adequate target inhibition.[12]
-
Evaluate Dosing Schedule: this compound is often administered in intermittent schedules (e.g., 7 days on, 14 days off) in clinical settings to manage toxicity while maintaining efficacy.[4] Consider testing different schedules in your preclinical models.
-
Problem 2: I observe cellular senescence instead of apoptosis in my experiments.
Possible Cause: p53 Status.
-
Troubleshooting Steps:
-
Determine p53 Status: Sequence the TP53 gene in your cell line to check for mutations. Alternatively, assess p53 protein levels and the expression of its downstream target, p21, by Western blot.[13][15]
-
Modulate p53 Pathway: If your cells are p53 wild-type, consider combining this compound with an agent that promotes apoptosis. For instance, an MDM2 inhibitor could be used to further stabilize and activate p53, potentially tipping the balance from senescence to apoptosis.
-
Target Senescent Cells: Explore the use of senolytics, drugs that selectively eliminate senescent cells, in combination with this compound.
-
Problem 3: My in vivo model develops resistance to this compound after an initial response.
Possible Cause: Acquired Resistance.
-
Troubleshooting Steps:
-
Establish Resistant Models: Generate this compound-resistant cell lines by continuous exposure to increasing concentrations of the drug.
-
Characterize Resistant Models: Compare the molecular profiles (genomic, transcriptomic, proteomic) of the resistant models to the parental sensitive models to identify novel resistance mechanisms. Look for genomic alterations, changes in signaling pathways, or the emergence of specific cell populations like PGCCs.[2][3]
-
Test Second-Line Therapies: Based on the characterization of the resistant models, test targeted agents to overcome the identified resistance mechanisms. For example, if you observe upregulation of pyruvate dehydrogenase kinases (PDKs), a PDK inhibitor could be effective.[16]
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| HCT-116 | Colon Cancer | 32 ± 10 | [14] |
| SW480 | Colon Cancer | 431 | [14] |
| GBM6 | Glioblastoma | 30 - 95 | [12] |
| GBM10 | Glioblastoma | 30 - 95 | [12] |
| GBM12 | Glioblastoma | 30 - 95 | [12] |
| GBM39 | Glioblastoma | 30 - 95 | [12] |
| Multiple Myeloma Cells | Multiple Myeloma | Varies | [15][17] |
| Lymphoma Cell Lines | Lymphoma | Generally more sensitive than solid tumor lines | [14] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Cancer Type | Treatment | Outcome | Reference |
| HCT-116 Xenograft | Colon Cancer | This compound 30 mg/kg | 94.7% Tumor Growth Inhibition (TGI) | [14] |
| GBM10, GBM6, GBM39 Orthotopic Xenografts | Glioblastoma | This compound 30 mg/kg | Statistically significant prolongation of survival (p < 0.0001) | [12] |
| CU_TNBC_004 PDX | Triple-Negative Breast Cancer | This compound 30 mg/kg + TAK-228 0.5 mg/kg | 94.27% TGI (Combination) vs. 35.09% (this compound alone) | [1] |
| CRC PDX Models | Colorectal Cancer | This compound 30 mg/kg | Varied responses, some models showing minor regression | [15][17] |
Table 3: Clinical Trial Data for this compound Combination Therapies
| Cancer Type | Combination | Phase | Key Efficacy Data | Reference |
| EGFR-mutant NSCLC (Osimertinib-resistant) | This compound + Osimertinib | Phase I | Median PFS: 9.4 months | [6] |
| Advanced Solid Tumors | This compound + TAK-228 | Phase I | MTD established; further evaluation recommended | [1] |
| HR+, HER2- metastatic Breast Cancer | This compound + Endocrine Therapy | Phase II | Ongoing, evaluating optimal dose and efficacy | [7] |
| Castration-resistant and Neuroendocrine Prostate Cancer | This compound Monotherapy | Phase II | 6-month rPFS: 13.4%; exceptional responders identified | [9][10][11] |
Experimental Protocols
1. Cell Viability Assay (MTS/MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for a specified duration (e.g., 72 hours).
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
-
2. Western Blotting for Phospho-Aurora A Kinase
-
Objective: To assess the pharmacodynamic effect of this compound by measuring the inhibition of its target.
-
Methodology:
-
Treat cells with this compound for the desired time. For in vivo studies, collect tumor tissue at various time points after drug administration.
-
Lyse the cells or homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-Aurora A (Thr288).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the signal to total Aurora A or a loading control like GAPDH or β-actin.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To evaluate the effect of this compound on cell cycle progression.
-
Methodology:
-
Treat cells with this compound at the desired concentration and for various time points (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the cells to remove the ethanol and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. This compound treatment is expected to cause an accumulation of cells in the G2/M phase.[18]
-
Visualizations
Caption: Key signaling pathways involved in this compound action and resistance.
Caption: Workflow for developing combination strategies for this compound resistance.
References
- 1. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (this compound) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aurora Kinase A inhibitor this compound failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UCSF Lung Cancer Trial → this compound in Combination With Osimertinib in Metastatic EGFR-mutant Lung Cancer [clinicaltrials.ucsf.edu]
- 6. ascopubs.org [ascopubs.org]
- 7. healthscout.app [healthscout.app]
- 8. Cisplatin‐resistant cancer cells are sensitive to Aurora kinase A inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A phase II trial of the aurora kinase A inhibitor this compound for patients with castration resistant and neuroendocrine prostate cancer: efficacy and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase II Trial of the Aurora Kinase A Inhibitor this compound for Patients with Castration-resistant and Neuroendocrine Prostate Cancer: Efficacy and Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound demonstrates significant antitumor activity in bevacizumab resistant, patient derived orthotopic models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Antitumor activity of the aurora a selective kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reversing tozasertib resistance in glioma through inhibition of pyruvate dehydrogenase kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. This compound, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Alisertib response across cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisertib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (MLN8237) is a second-generation, orally bioavailable, and highly selective small-molecule inhibitor of Aurora A kinase (AURKA).[1][2] Its primary mechanism of action is to bind to and inhibit AURKA, a key regulator of mitotic progression.[1][3] This inhibition disrupts the assembly of the mitotic spindle, leading to improper chromosome segregation and ultimately inhibiting cell proliferation.[3][4]
Q2: What are the expected cellular phenotypes after treating sensitive cell lines with this compound?
Treatment of sensitive cancer cell lines with this compound typically results in:
-
G2/M phase cell cycle arrest: Inhibition of AURKA delays entry into and progression through mitosis.[4][5][6]
-
Mitotic defects: Cells may exhibit monopolar, bipolar, or multipolar spindles with misaligned chromosomes.[4]
-
Induction of apoptosis: The mitotic catastrophe resulting from AURKA inhibition can trigger programmed cell death.[7]
-
Formation of polyploid cells: Cells may fail to undergo cytokinesis, leading to the formation of large, multinucleated cells (polyploid giant cancer cells or PGCCs).[3][8][9]
-
Senescence: Some cells may enter a state of irreversible growth arrest.
Q3: Why do different cell lines show variable sensitivity to this compound?
The variability in response to this compound across different cell lines can be attributed to several factors, including:
-
Genetic background of the cells: The mutation status of key genes, such as TP53, can influence the cellular response to mitotic disruption.[10]
-
Expression levels of AURKA: While not always a direct predictor, higher levels of AURKA in some tumors may correlate with sensitivity.
-
Activation of compensatory signaling pathways: Upregulation of pro-survival pathways, such as the PI3K/Akt/mTOR pathway, can confer resistance to this compound.[11][12][13][14][15][16]
-
Formation of Polyploid Giant Cancer Cells (PGCCs): Some cell lines can generate PGCCs in response to this compound, which can be resistant to the drug and contribute to tumor relapse.[8][9][17][18]
Troubleshooting Guide
Problem 1: I am not observing the expected G2/M arrest in my cell line after this compound treatment.
-
Possible Cause 1: Insufficient drug concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. IC50 values can vary significantly between cell lines.
-
-
Possible Cause 2: The cell line is resistant to this compound.
-
Solution: Investigate potential resistance mechanisms. Analyze the activation status of the PI3K/Akt/mTOR pathway via Western blot. Consider if your cell line is known to have mutations that confer resistance.
-
-
Possible Cause 3: Incorrect timing of analysis.
-
Solution: The peak of G2/M arrest may occur at different time points depending on the cell line's doubling time. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing G2/M arrest.
-
Problem 2: My cell viability assay (e.g., MTT) shows a high IC50 value, suggesting low sensitivity, but I observe significant morphological changes.
-
Possible Cause 1: this compound is inducing polyploidy rather than immediate cell death.
-
Solution: Standard cell viability assays that measure metabolic activity, like the MTT assay, may not accurately reflect the cytotoxic effect when cells become polyploid and remain metabolically active.[8] Supplement your viability assays with direct cell counting or imaging-based methods to assess cell number.
-
-
Possible Cause 2: Delayed apoptosis.
-
Solution: Apoptosis may occur at later time points. Extend the duration of your experiment and perform assays that specifically measure apoptosis, such as Annexin V staining or caspase activity assays.
-
Problem 3: I am having trouble with the reproducibility of my this compound experiments.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Possible Cause 2: this compound degradation.
-
Solution: Prepare fresh this compound stock solutions and store them appropriately, protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Cell line heterogeneity.
Data Presentation
Table 1: Variability in this compound IC50 Values Across Different Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| CRL-2396 | Peripheral T-cell Lymphoma | 80-100 | [7] |
| TIB-48 | Peripheral T-cell Lymphoma | 80-100 | [7] |
| HCT116 | Colorectal Cancer | 60 - >5000 | [5] |
| MM1.S | Multiple Myeloma | 3 - 1710 | [2] |
| OPM1 | Multiple Myeloma | 3 - 1710 | [2] |
Note: IC50 values are highly dependent on the specific assay conditions and duration of treatment.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cultured cell lines.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (media only).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4][23]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cells of interest treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from your culture plates.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate for at least 30 minutes at 4°C.[24]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at room temperature for 5 minutes to degrade RNA.[24]
-
Add PI staining solution and incubate in the dark for 15-30 minutes.[24][25]
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[25]
Western Blotting for Aurora A Kinase Pathway Analysis
This protocol is for detecting changes in the expression and phosphorylation of proteins in the Aurora A kinase pathway.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Aurora A, anti-phospho-Aurora A (Thr288), anti-Akt, anti-phospho-Akt, anti-p53, anti-p21, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in an appropriate buffer and quantify protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[26][27]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control to determine relative protein expression levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Compensatory PI3K/Akt/mTOR pathway in this compound resistance.
Caption: Experimental workflow for assessing this compound response.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antitumor activity of the aurora a selective kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aurora Kinase A inhibitor this compound failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer | Semantic Scholar [semanticscholar.org]
- 15. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Aurora Kinase A inhibitor this compound failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 20. fastercapital.com [fastercapital.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. broadpharm.com [broadpharm.com]
- 24. wp.uthscsa.edu [wp.uthscsa.edu]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
- 26. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Aurora-A site specificity: a study with synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Alisertib-induced polyploidy in experimental design
Welcome to the technical support center for researchers utilizing Alisertib. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design experiments that effectively mitigate this compound-induced polyploidy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (MLN8237) is a selective, orally bioavailable, small-molecule inhibitor of Aurora Kinase A (AURKA).[1] AURKA is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation, spindle assembly, and chromosome segregation.[2][3][4] this compound binds to the ATP-binding site of AURKA, preventing its activation and leading to defects in mitotic spindle formation and chromosome alignment.[5][6]
Q2: What is this compound-induced polyploidy and why is it a concern in cancer research?
A2: this compound treatment can lead to a state of polyploidy, where cells possess more than two complete sets of chromosomes (e.g., 4n, 8n, or higher).[5][7][8] This occurs because inhibition of AURKA can cause mitotic slippage, a process where cells exit mitosis without proper chromosome segregation and cytokinesis.[6][7] While this can lead to cell death or senescence, a subpopulation of these polyploid cells can remain viable. These polyploid giant cancer cells (PGCCs) have been associated with drug resistance and tumor recurrence, as they can potentially undergo depolyploidization to generate aneuploid progeny with altered characteristics.[9][10][11]
Q3: How can I detect and quantify this compound-induced polyploidy in my cell cultures?
A3: The most common method for quantifying polyploidy is flow cytometry with propidium iodide (PI) staining.[5][8][12] PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G1, S, G2/M) and the identification of polyploid populations (4n, 8n, 16n, etc.) based on their increased DNA content.
Q4: What strategies exist to mitigate this compound-induced polyploidy?
A4: Recent research has shown that combining this compound with other targeted agents can be an effective strategy. One promising approach is the combination of this compound with Aurkin A, a small molecule inhibitor that targets a different site on Aurora Kinase A (the TPX2 binding site).[5][7][12] This combination has been shown to disrupt this compound-induced polyploidy and synergistically increase apoptosis in cancer cells.[5][7] Other combination strategies that have been explored include co-administration with docetaxel, romidepsin, or mTOR inhibitors.[8][10]
Troubleshooting Guide
Issue: High levels of polyploidy are observed following this compound treatment, potentially leading to drug resistance.
Solution: Consider a combination therapy approach. The co-administration of Aurkin A with this compound has been demonstrated to significantly reduce the polyploid population and enhance apoptotic cell death.
Quantitative Data Summary
The following tables summarize the effects of this compound alone and in combination with Aurkin A on polyploidy and apoptosis in Diffuse Large B Cell Lymphoma (DLBCL) cell lines.
Table 1: Effect of this compound and Aurkin A on Polyploidy in VAL DLBCL Cells [5]
| Treatment (5 days) | % G1 Phase | % G2 Phase | % 8n Polyploidy |
| DMSO (Vehicle) | 56.5% | 23.1% | < 1% |
| This compound (50nM) | 27.4% | 39.6% | 13.6% |
| Aurkin A (85µM) | 60.0% | 27.5% | < 1% |
| This compound (50nM) + Aurkin A (85µM) | 36.0% | 49.1% | 1.4% |
Table 2: Effect of this compound and Aurkin A on Polyploidy in U2932 DLBCL Cells [5]
| Treatment (5 days) | % 8n Aneuploidy | % 16n Aneuploidy |
| DMSO (Vehicle) | Not reported | Not reported |
| This compound (1µM) | 27% | 21% |
| Aurkin A (100µM) | Not reported | Not reported |
| This compound (1µM) + Aurkin A (100µM) | 12% | 4% |
Table 3: Apoptosis Induction with this compound and Aurkin A Combination [5]
| Cell Line | Treatment | Observation |
| U2932 & VAL | This compound + Aurkin A | Increased apoptosis compared to single-agent treatment. |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Polyploidy using Propidium Iodide Staining and Flow Cytometry
This protocol is adapted for the analysis of DLBCL cell lines treated with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI in PBS)
-
RNase A Solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Seed U2932 or VAL cells at an appropriate density and treat with DMSO (vehicle control), this compound (e.g., 50nM - 1µM), Aurkin A (e.g., 85µM - 100µM), or the combination for the desired duration (e.g., 3-5 days).[5]
-
Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 1 hour at 4°C for fixation. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Discard the supernatant and wash the pellet twice with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel to properly resolve the different DNA content peaks. Gate on single cells to exclude doublets and aggregates. The data can be analyzed using software such as FlowJo to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and to identify polyploid populations (>4n).[5][13]
Protocol 2: Assessment of Apoptosis using Annexin V and Propidium Iodide Staining
This protocol is designed to assess the induction of apoptosis following combination treatment.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (calcium-rich)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Treat cells as described in Protocol 1.
-
Cell Harvesting: Collect both adherent and suspension cells (if applicable). Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound-induced polyploidy and its mitigation.
Caption: Workflow for assessing this compound-induced polyploidy.
Caption: Workflow for assessing apoptosis after combination treatment.
References
- 1. Protocols [moorescancercenter.ucsd.edu]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. Aurkin-A, a TPX2-aurora a small molecule inhibitor disrupts this compound-induced polyploidy in aggressive diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of Aneuploidy and Senescence induced by Aurora inhibition promotes intrinsic Apoptosis in double hit or double expresser Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurkin-A, a TPX2-Aurora A small molecule inhibitor disrupts this compound-induced polyploidy in aggressive diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Combination of this compound, an Investigational Aurora kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora Kinase A inhibitor this compound failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (this compound) in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. docs.flowjo.com [docs.flowjo.com]
Best practices for long-term Alisertib treatment in vitro
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guidance, and frequently asked questions for the long-term in vitro use of Alisertib (MLN8237), a selective Aurora Kinase A (AURKA) inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound for in vitro use? A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[1][2] This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[3] For experiments, the stock is freshly diluted to the desired concentration in the appropriate cell culture medium. The final DMSO concentration in the culture should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[1][2][4]
Q2: What is a typical starting concentration range for this compound in long-term studies? A2: The effective concentration of this compound is highly cell-line dependent, with IC50 values for cell proliferation ranging from the low nanomolar to the micromolar range.[3][5] For initial experiments, a dose-response curve is recommended, starting from low nanomolar (e.g., 10 nM) to low micromolar (e.g., 5 µM) concentrations.[1][6][7] For many cell lines, concentrations between 50 nM and 500 nM are sufficient to inhibit AURKA phosphorylation and induce cell cycle arrest.[5][8][9]
Q3: What are the expected cellular effects of long-term this compound treatment? A3: Long-term this compound treatment primarily inhibits Aurora Kinase A, leading to several distinct cellular outcomes:[10]
-
Cell Cycle Arrest: Cells typically arrest in the G2/M phase of the cell cycle.[1][5][6]
-
Apoptosis: Prolonged mitotic arrest can trigger programmed cell death through both mitochondrial and death receptor pathways.[6][11][12]
-
Endoreduplication and Polyploidy: Inhibition of mitosis can lead to cells exiting mitosis without proper cytokinesis, resulting in polyploid cells with ≥4N DNA content.[8][9]
-
Autophagy: this compound can induce autophagy in various cancer cell lines, often through the suppression of the PI3K/Akt/mTOR pathway.[6][11][12]
-
Senescence: Some cells may enter a state of cellular senescence following mitotic catastrophe.[3][8]
Q4: How stable is this compound in cell culture medium during a long-term experiment? A4: While specific stability data in culture medium at 37°C is not extensively published, it is standard practice for long-term experiments (e.g., several days or weeks) to replenish the drug with every medium change (typically every 2-3 days). This ensures a consistent effective concentration, accounting for potential degradation or metabolism by the cells.
Q5: My cells seem to be developing resistance to this compound. What should I do? A5: Acquired resistance is a known challenge in long-term drug studies. Resistance can develop through various mechanisms.[13] To investigate this, you can:
-
Verify Target Engagement: Confirm that this compound is still inhibiting the phosphorylation of AURKA (at Thr288) in the resistant cells via Western blot.
-
Increase Concentration: Perform a new dose-response assay to determine if the IC50 has shifted.
-
Investigate Bypass Pathways: Resistance may emerge from the activation of alternative signaling pathways.
-
Pulsed Treatment: Some protocols use a "pulse-holiday" approach, where the drug is applied for a period and then removed, which can sometimes mitigate the rapid development of resistance.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or minimal effect on cell viability or proliferation. | 1. Concentration too low: The chosen concentration is below the effective IC50 for your specific cell line. 2. Inactive Compound: The this compound stock may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Resistant Cell Line: The cell line may be intrinsically resistant to AURKA inhibition. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 50 µM).[1][7] 2. Prepare a fresh stock solution from powder. Verify activity by checking for inhibition of AURKA phosphorylation via Western blot. 3. Review literature for your cell line's sensitivity. Consider using a positive control cell line known to be sensitive to this compound (e.g., HCT-116, various lymphoma lines).[5] |
| High levels of cell death in vehicle control (DMSO). | 1. DMSO concentration is too high: Final DMSO concentration exceeds the tolerated level for your cell line (typically >0.1%). 2. Cell line is highly sensitive to DMSO. | 1. Recalculate dilutions to ensure the final DMSO concentration is ≤0.1%. Prepare a higher concentration this compound stock if necessary. 2. Run a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cells. |
| Inconsistent results between experiments. | 1. Inconsistent cell density: Seeding density affects growth rate and drug response. 2. Variable drug preparation: Inconsistent dilution of the stock solution. 3. Cell passage number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. | 1. Standardize seeding density and ensure cells are in the logarithmic growth phase at the start of treatment. 2. Always prepare fresh dilutions from a validated stock for each experiment. 3. Use cells within a consistent, low passage number range. |
| Cells arrest in G2/M but do not undergo apoptosis. | 1. Apoptotic pathways are defective: The cell line may have mutations in key apoptotic genes (e.g., p53, Bax/Bak). 2. Alternative outcomes: Cells may be undergoing other fates such as mitotic slippage leading to polyploidy or entering senescence.[8][15] | 1. Check the p53 status of your cell line. This compound's apoptotic effect can be linked to p53 activation.[16] Measure markers of apoptosis over a longer time course (e.g., 48-72 hours).[8] 2. Analyze DNA content for >4N populations (polyploidy) via flow cytometry.[9] Stain for senescence markers like SA-β-gal. |
| Formation of Polyploid Giant Cancer Cells (PGCCs). | 1. Mechanism of Action: This is a known consequence of AURKA inhibition, resulting from mitotic catastrophe or endoreduplication.[8][9] 2. Survival Mechanism: PGCCs can sometimes survive treatment and contribute to the development of resistance.[14] | 1. This is an expected phenotype. Quantify the percentage of PGCCs using microscopy or flow cytometry. 2. For long-term studies, monitor the fate of these PGCCs after drug withdrawal to see if they generate viable daughter cells. |
Quantitative Data Summary
This compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound for cell proliferation across a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (approx.) | Treatment Duration | Reference |
| HCT-116 | Colorectal Carcinoma | 40 nM | 72 h | [3] |
| LS174T | Colorectal Carcinoma | 50 nM | 72 h | [3] |
| Multiple Myeloma Lines | Multiple Myeloma | 3 nM - 1.71 µM | N/A | [3] |
| MCF7 | Breast Cancer | 15.78 - 17.13 µM | 48 h / 24 h | [7] |
| MDA-MB-231 | Breast Cancer | 10.83 - 12.43 µM | 48 h / 24 h | [7] |
| PANC-1 | Pancreatic Cancer | ~5 µM | 24 h | [1] |
| HuH-6 | Hepatoblastoma | 53.8 µM | 48 h | [17] |
| T-NHL Lines | T-cell Lymphoma | 80 - 100 nM | 4 days | [9] |
Note: IC50 values are highly dependent on the specific assay conditions and cell line used.
Typical Working Concentrations and Durations
| Application | Concentration Range | Typical Duration | Key Observations |
| Inhibition of p-AURKA | 100 nM - 500 nM | 24 - 48 h | Dose-dependent decrease in Aurora A phosphorylation at Thr288.[6][9] |
| Cell Cycle Arrest | 100 nM - 5 µM | 24 - 72 h | Accumulation of cells in G2/M phase.[1][6][7][18] |
| Induction of Apoptosis | 500 nM - 5 µM | 48 - 72 h | Increase in Annexin V positive cells; cleavage of PARP and Caspase-3.[8][9] |
| Induction of Autophagy | 1 µM - 5 µM | 24 - 48 h | Increased LC3-II conversion; suppression of PI3K/Akt/mTOR pathway.[6][11][12] |
Detailed Experimental Protocols
Cell Viability Assay (MTT)
This protocol is used to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).[4]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours until formazan crystals form.[2][4]
-
Crystal Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates. After overnight adherence, treat with various concentrations of this compound or vehicle for the desired time (e.g., 24 or 48 hours).[9]
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Fixation: Resuspend the cell pellet in PBS and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C.[9]
-
Staining: Pellet the fixed cells and wash with PBS. Resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[3][9]
-
Analysis: Incubate in the dark for 15-30 minutes at room temperature. Analyze the DNA content using a flow cytometer.
-
Data Interpretation: Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in G1, S, and G2/M phases, as well as any sub-G1 (apoptotic) or >4N (polyploid) populations.[9]
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Treat cells with this compound or vehicle control as described for the cell cycle analysis.
-
Cell Harvest: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1x Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]
-
Incubation: Incubate the cells in the dark at room temperature for 5-15 minutes.[9]
-
Analysis: Analyze the stained cells by flow cytometry immediately.
-
Data Interpretation:
-
Annexin V-/PI- cells are live.
-
Annexin V+/PI- cells are in early apoptosis.
-
Annexin V+/PI+ cells are in late apoptosis/necrosis.
-
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation, such as the inhibition of AURKA.
-
Protein Extraction: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AURKA (Thr288), anti-total AURKA, anti-cleaved Caspase-3, anti-β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using imaging software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound is a selective, ATP-competitive inhibitor of Aurora Kinase A. Its inhibition disrupts critical mitotic processes and activates downstream signaling pathways leading to cell death or arrest.
Caption: this compound inhibits AURKA, leading to mitotic defects, G2/M arrest, and cell death.
General Experimental Workflow for Long-Term Treatment
This workflow outlines the key steps for conducting a long-term in vitro experiment with this compound, from initial setup to final data analysis.
References
- 1. This compound induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mitotic Aurora kinase A by this compound induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The investigational Aurora kinase A inhibitor this compound (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Aurora Kinase A inhibitor this compound failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antitumor activity of the aurora a selective kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. dovepress.com [dovepress.com]
Validation & Comparative
Alisertib vs. Other Aurora Kinase Inhibitors: A Comparative Efficacy Guide
An in-depth analysis of the therapeutic potential of Alisertib in comparison to other selective and pan-Aurora kinase inhibitors, supported by preclinical and clinical data.
Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression, have emerged as a key target in oncology. Their overexpression in various cancers is often linked to poor prognosis, making them an attractive target for therapeutic intervention. This compound (MLN8237), a selective Aurora A kinase inhibitor, has been extensively studied. This guide provides a comparative analysis of the efficacy of this compound against other prominent Aurora kinase inhibitors, including those targeting Aurora B and pan-Aurora inhibitors, to aid researchers, scientists, and drug development professionals in their understanding of this class of drugs.
Mechanism of Action: A Tale of Two Kinases
The Aurora kinase family primarily consists of Aurora A and Aurora B, which have distinct roles in cell division. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex, essential for chromosome segregation and cytokinesis.[1][2]
This compound is a highly selective inhibitor of Aurora A kinase.[3][4] Its mechanism of action involves binding to the ATP-binding pocket of Aurora A, preventing its activation and leading to mitotic arrest, spindle defects, and ultimately, apoptosis.[5][6] This selectivity for Aurora A is a key differentiator from many other inhibitors that target both Aurora A and B (pan-inhibitors) or are more selective for Aurora B.
Preclinical Efficacy: A Head-to-Head Comparison
The preclinical efficacy of Aurora kinase inhibitors is often evaluated through in vitro cell-based assays and in vivo animal models. Key metrics include the half-maximal inhibitory concentration (IC50) in cancer cell lines and tumor growth inhibition in xenograft models.
In Vitro Potency
The following table summarizes the in vitro potency of this compound and other selected Aurora kinase inhibitors across various cancer cell lines.
| Inhibitor | Target Selectivity | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound (MLN8237) | Aurora A | Multiple | Various | 7.6 - 26.8 | [7] |
| Enzyme Assay | - | 1.2 | [6] | ||
| Barasertib (AZD1152) | Aurora B | Enzyme Assay | - | 0.37 | [8] |
| Danusertib (PHA-739358) | Pan-Aurora, ABL | Aurora A Enzyme Assay | - | 13 | [9] |
| Aurora B Enzyme Assay | - | 79 | [9] | ||
| Aurora C Enzyme Assay | - | 61 | [9] | ||
| Tozasertib (VX-680) | Pan-Aurora | Various ATC cells | Anaplastic Thyroid Cancer | 25 - 150 | [10] |
| Aurora A Enzyme Assay | - | 0.6 | [10] | ||
| SNS-314 | Pan-Aurora | Aurora A Enzyme Assay | - | 9 | [11] |
| Aurora B Enzyme Assay | - | 31 | [11] | ||
| Aurora C Enzyme Assay | - | 3 | [11] | ||
| MK-5108 | Aurora A | Various | Various | 160 - 6400 | [12] |
| Enzyme Assay | - | 0.064 | [13] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
In Vivo Efficacy
In vivo studies using xenograft models provide crucial information on the anti-tumor activity of these inhibitors in a living system.
| Inhibitor | Cancer Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| This compound | Small Cell Lung Cancer | Not Specified | Anti-tumor activity observed | [14] |
| Barasertib | Small-cell Lung Cancer | Not Specified | Inhibited tumor growth | [15] |
| Danusertib | Gastroenteropancreatic Neuroendocrine Tumors | Not Specified | Significantly reduced tumor growth | [16] |
| Tozasertib | Leukemia (HL-60) | 75 mg/kg, twice daily, i.p. | 98% reduction in mean tumor volume | [10] |
| SNS-314 | Colon Cancer (HCT116) | 50 and 100 mg/kg | Dose-dependent inhibition of tumor growth | [17][18] |
| MK-5108 | Colon Cancer (HCT116) | 15 and 30 mg/kg, twice daily | Significant tumor growth inhibition | [12] |
Clinical Efficacy: From Bench to Bedside
The translation of preclinical findings into clinical efficacy is the ultimate measure of a drug's potential. Clinical trials provide data on response rates, progression-free survival (PFS), and overall survival (OS) in cancer patients.
| Inhibitor | Cancer Type | Phase | Key Efficacy Results | Reference |
| This compound | Relapsed/Refractory Peripheral T-Cell Lymphoma | III | ORR: 33%; Median PFS: 115 days | [19] |
| Endocrine-Resistant Breast Cancer | II | Monotherapy ORR: 19.6%; Combination ORR: 20.0% | [20] | |
| Castration-resistant and Neuroendocrine Prostate Cancer | II | 6-month rPFS: 13.4%; Median OS: 9.5 months | [21] | |
| Barasertib | Elderly Acute Myeloid Leukemia | II | OCRR: 35.4% (vs 11.5% with LDAC); Median OS: 8.2 months (vs 4.5 months with LDAC) | [22][23] |
| Danusertib | Various Advanced Solid Tumors | II | Did not meet pre-specified criteria for clinically relevant activity | [24] |
| Tozasertib | Not specified in provided results | - | In clinical development | [25] |
| SNS-314 | Advanced Solid Tumors | I | No responses observed, further development suspended | [18] |
| MK-5108 | Advanced or Refractory Solid Tumors | I | Stable disease observed in 7 patients (monotherapy) and 4 patients (combination); 2 partial responses in combination therapy | [26] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Caption: Aurora Kinase Signaling Pathway and points of inhibition.
Caption: A typical experimental workflow for in vivo efficacy studies.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the Aurora kinase inhibitor or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or Sorenson's buffer).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting cell viability against drug concentration.[27]
In Vivo Xenograft Model
-
Cell Culture and Implantation: Human cancer cells (e.g., HCT116) are cultured and then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, this compound at different doses).
-
Drug Administration: The Aurora kinase inhibitor is administered according to a specific dosing schedule (e.g., oral gavage, intraperitoneal injection) for a defined period.[12][17]
-
Tumor Measurement and Monitoring: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. The body weight and general health of the mice are also monitored.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.[18]
Conclusion
This compound demonstrates significant efficacy as a selective Aurora A kinase inhibitor, with a distinct mechanism of action compared to pan-Aurora or Aurora B-selective inhibitors. Its preclinical and clinical data show promising anti-tumor activity across a range of hematological and solid tumors. However, the efficacy of different Aurora kinase inhibitors is highly context-dependent, varying with the specific cancer type, its genetic background (e.g., MYC amplification), and the selectivity profile of the inhibitor.[15] While some pan-inhibitors like danusertib have shown limited single-agent activity in broad solid tumor trials, more targeted approaches, such as the use of barasertib in AML, have yielded more positive results.[22][24] The choice between a selective Aurora A inhibitor like this compound and a broader-spectrum inhibitor will likely depend on the specific molecular characteristics of the tumor and the potential for combination therapies. Further research and clinical trials are necessary to fully elucidate the optimal therapeutic strategies for this important class of anti-cancer agents.
References
- 1. glpbio.com [glpbio.com]
- 2. apexbt.com [apexbt.com]
- 3. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A phase I study of MK-5108, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound for Small Cell Lung Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. Aurora Kinase B Inhibitor Barasertib Inhibits Growth of Small-cell Lung Cancer Lines - LKT Labs [lktlabs.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Randomized Phase III Study of this compound or Investigator’s Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stage I of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib (AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. ascopubs.org [ascopubs.org]
- 27. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alisertib and Barasertib in Multiple Myeloma: Mechanisms and Therapeutic Potential
For Immediate Release
In the landscape of multiple myeloma (MM) research, the pursuit of novel therapeutic strategies remains a critical endeavor for researchers, scientists, and drug development professionals. Among the promising targets are the Aurora kinases, key regulators of mitosis, whose inhibition presents a viable path to impede the rapid proliferation of cancer cells. This guide provides an objective comparison of two prominent Aurora kinase inhibitors, Alisertib (MLN8237) and Barasertib (AZD1152), detailing their mechanisms of action, supported by experimental data, to inform ongoing and future research in multiple myeloma.
Introduction to this compound and Barasertib
This compound is a selective inhibitor of Aurora A kinase, while Barasertib primarily targets Aurora B kinase. Both kinases play crucial, yet distinct, roles in the successful execution of mitosis. Aurora A is essential for centrosome maturation and separation, as well as the formation of the bipolar spindle. Aurora B, a component of the chromosomal passenger complex, is vital for correcting microtubule-kinetochore attachments and ensuring proper cytokinesis. Their dysregulation in multiple myeloma contributes to genomic instability, a hallmark of the disease.
Mechanism of Action: A Tale of Two Kinases
This compound's inhibition of Aurora A kinase leads to defects in mitotic spindle formation, resulting in mitotic arrest and subsequent cell death (apoptosis) or cellular senescence.[1][2] In contrast, Barasertib's targeting of Aurora B disrupts the spindle assembly checkpoint and cytokinesis, leading to endoreduplication and the formation of polyploid cells, which can also trigger apoptosis.[1][2]
A key study by Benedi et al. (2025) in a panel of multiple myeloma cell lines revealed that both drugs induce cell cycle arrest in the G2/M phase.[3][4][5] However, this compound prompts a prolonged mitotic arrest, whereas Barasertib induces a more transient arrest, with both culminating in mitotic catastrophe.[3][4][5]
Data Presentation: In Vitro Efficacy
The anti-proliferative effects of this compound and Barasertib have been evaluated in various multiple myeloma cell lines. The following tables summarize the available quantitative data.
Table 1: Comparative Inhibitory Concentrations (IC50) of this compound and Barasertib in Multiple Myeloma Cell Lines
| Cell Line | This compound IC50 (µM) | Barasertib IC50 (nM) |
| MM.1S | ~0.0625 - 0.125 (maximum inhibitory effect)[3] | Not explicitly defined, but showed sensitivity to prolonged treatment[3] |
| U266 | ~0.0625 - 0.125 (maximum inhibitory effect)[3] | Reduced effect on cell growth even at 72h[3] |
| NCI-H929 | ~0.0625 - 0.125 (maximum inhibitory effect)[3] | Reduced effect on cell growth even at 72h[3] |
| RPMI-8226 | ~0.250 (at 48h and 72h)[3] | More sensitive to prolonged treatments[3] |
| OPM-2 | ~0.0625 (at 48h and 72h)[3] | Reduced effect on cell growth even at 72h[3] |
Table 2: Effect of this compound and Barasertib on Cell Cycle Distribution in Multiple Myeloma Cell Lines
| Treatment | Cell Line | % of Cells in G2/M Phase (Time Point) |
| This compound (100 nM) | NCI-H929, RPMI-8226, OPM-2 | Peak at 24h[3] |
| MM.1S, U266 | Peak at 72h[3] | |
| Barasertib (5 µM) | NCI-H929, RPMI-8226, OPM-2 | Peak at 24h[3] |
| MM.1S, U266 | Peak at 48h[3] |
Signaling Pathways and Downstream Effectors
The inhibition of Aurora kinases by this compound and Barasertib triggers distinct downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.
This compound Signaling Pathway
This compound's inhibition of Aurora A leads to G2/M arrest, which can be mediated by the upregulation of tumor suppressor proteins like p53 and subsequently p21.[6][7] This arrest is often followed by the activation of the intrinsic apoptotic pathway, characterized by the cleavage of PARP and caspases 3 and 9.[6][7]
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Stage I findings of a two-stage phase II study to assess the efficacy, safety, and tolerability of barasertib (AZD1152) compared with low-dose cytosine arabinoside (LDAC) in elderly patients (pts) with acute myeloid leukemia (AML). - ASCO [asco.org]
- 3. This compound and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced… [ouci.dntb.gov.ua]
- 6. The therapeutic potential of cell cycle targeting in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Alisertib's On-Target Effects: A Comparative Guide to Genetic Knockdown
In the realm of precision oncology, validating that a targeted therapy exclusively engages its intended molecular target is paramount. This guide provides a comparative analysis of Alisertib, a selective Aurora Kinase A (AURKA) inhibitor, and genetic knockdown techniques for validating its on-target effects. For researchers and drug development professionals, understanding the convergence and divergence of these methodologies is crucial for robust target validation and advancing therapeutic strategies.
This compound (MLN8237) is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Its mechanism of action involves binding to the ATP-binding site of AURKA, preventing its activation and leading to a cascade of mitotic disruptions.[4][5] These disruptions include defects in centrosome separation, spindle assembly, and chromosome alignment, ultimately causing cell cycle arrest, aneuploidy, and apoptosis in cancer cells.[1][4][6]
To confirm that the observed cellular phenotypes are a direct consequence of AURKA inhibition, genetic knockdown using small interfering RNA (siRNA) or short hairpin RNA (shRNA) serves as a critical orthogonal approach.[7] By specifically silencing the AURKA gene, researchers can compare the resulting cellular effects with those induced by this compound. A high degree of similarity between the pharmacological and genetic approaches provides strong evidence for the on-target activity of the drug.
Comparative Analysis: this compound vs. AURKA Genetic Knockdown
The on-target effects of this compound are validated by the phenotypic similarities observed following genetic knockdown of AURKA. Both approaches lead to a disruption of mitotic processes, resulting in decreased cell viability and proliferation.
| Parameter | This compound Treatment | AURKA siRNA/shRNA Knockdown | Key Findings & References |
| Mechanism | Selective, reversible ATP-competitive inhibitor of Aurora A kinase.[1][6] | Post-transcriptional gene silencing of AURKA mRNA. | Pharmacological inhibition vs. genetic silencing of the same target. |
| Cell Viability | Significant reduction in cell viability across various cancer cell lines.[8][9] | Significantly suppressed cell viability.[8] | Both methods effectively inhibit the growth of cancer cells dependent on AURKA. |
| Cell Cycle | Accumulation of cells in the G2/M phase; induction of polyploidy.[1][4][10] | Strong accumulation of cells in the G2/M phase.[10][11] | Both interventions cause mitotic arrest, a hallmark of AURKA inhibition. |
| Apoptosis | Induction of apoptosis, evidenced by increased cleaved caspase-3 and PARP.[4][9] | Significant increase in apoptosis rates.[10][11] | Inhibition or depletion of AURKA triggers programmed cell death. |
| Molecular Markers | Decreased expression of Bcl-2 and Cyclin D1.[9][11] | Downregulation of Bcl-2 and Cyclin D1; upregulation of Bax.[10][11] | Similar downstream molecular consequences are observed. |
| In Vivo Efficacy | Inhibition of tumor growth in xenograft models.[1][12] | Suppression of xenograft tumor growth.[11] | The anti-tumor effects translate from in vitro to in vivo models for both approaches. |
It is important to note that high concentrations of this compound may exhibit off-target effects, potentially by inhibiting other kinases like Aurora B.[1][12] This can lead to phenotypes, such as failed cytokinesis, that are more pronounced than with selective AURKA knockdown alone.[12] Conversely, incomplete knockdown by siRNA may result in a less potent phenotype compared to effective pharmacological inhibition. Therefore, careful dose-response studies and confirmation of knockdown efficiency are essential.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of pharmacological and genetic inhibition.
siRNA Transfection for AURKA Knockdown
This protocol describes the transient knockdown of Aurora Kinase A using siRNA.
-
Cell Seeding: Plate cells (e.g., H1299, A549, U251) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.[13][14]
-
siRNA Preparation: Dilute AURKA-specific siRNA and a non-targeting control siRNA in a serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Validation of Knockdown: Harvest cells to assess AURKA mRNA and protein levels by qRT-PCR and Western blotting, respectively.
Western Blotting for Protein Expression
This protocol is used to confirm the knockdown of AURKA protein and assess downstream signaling molecules.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AURKA, Bcl-2, Cyclin D1, Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (e.g., CCK-8)
This assay measures cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or transfect them with AURKA siRNA as described above.
-
Incubation: Incubate for the desired time period (e.g., 48 or 72 hours).
-
Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting: Harvest cells treated with this compound or transfected with siRNA.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Apoptosis Assay (Annexin V Staining)
This assay detects one of the early markers of apoptosis.
-
Cell Harvesting: Collect both floating and adherent cells after treatment.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide clear visual representations of the complex biological and experimental workflows.
Caption: Aurora A Kinase signaling and points of intervention.
Caption: Workflow for validating this compound's on-target effects.
Caption: Logic of comparing pharmacological vs. genetic methods.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. purmorphamine.com [purmorphamine.com]
- 6. onclive.com [onclive.com]
- 7. Strategies to validate loss-of-function gene targets involved in the mesenchymal to epithelial transition [horizondiscovery.com]
- 8. Inhibition of Aurora Kinase A by this compound Reduces Cell Proliferation and Induces Apoptosis and Autophagy in HuH-6 Human Hepatoblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Knocking down the expression of Aurora-A gene inhibits cell proliferation and induces G2/M phase arrest in human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RNA Interference-Mediated Aurora Kinase A Gene Silencing Inhibits Human Glioma Cells Proliferation and Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Silencing Aurora-A with siRNA inhibits cell proliferation in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - US [thermofisher.com]
Alisertib's Efficacy: A Comparative Analysis in p53 Wild-Type vs. Mutant Cancer Cells
A comprehensive guide for researchers on the differential impact of the Aurora Kinase A inhibitor, Alisertib, based on the p53 status of cancer cells. This guide synthesizes preclinical data, outlines experimental methodologies, and visually represents the underlying molecular pathways.
This compound (MLN8237), a selective inhibitor of Aurora Kinase A (AURKA), has demonstrated significant antitumor activity in a range of preclinical and clinical settings. A key determinant of its efficacy appears to be the mutational status of the tumor suppressor protein p53. This guide provides a comparative analysis of this compound's effects in cancer cells harboring wild-type p53 versus those with mutant or deficient p53, supported by experimental data and detailed protocols.
Mechanism of Action: The p53 Connection
Aurora Kinase A plays a crucial role in cell cycle progression, particularly during mitosis.[1] In cancer cells, AURKA is frequently overexpressed, contributing to uncontrolled proliferation.[1] One of the mechanisms by which AURKA promotes oncogenesis is through the negative regulation of p53. AURKA can phosphorylate p53, leading to its destabilization and subsequent degradation, thereby abrogating its tumor-suppressive functions.[2]
This compound, by inhibiting AURKA, disrupts this process. In p53 wild-type cells, this compound treatment leads to the stabilization and activation of p53.[3] This, in turn, can trigger downstream p53-mediated pathways, including cell cycle arrest and apoptosis.[2][4][5] In cells lacking functional p53, this compound can still induce cell death, often through alternative mechanisms such as mitotic catastrophe or activation of the p53 family member, p73.[5][6]
Figure 1: this compound's differential mechanism of action in p53 wild-type vs. mutant cells.
Quantitative Analysis of this compound's Efficacy
The differential response to this compound based on p53 status is evident in various quantitative measures of drug efficacy, including the half-maximal inhibitory concentration (IC50), rates of apoptosis, and cell cycle distribution.
| Cell Line | Cancer Type | p53 Status | This compound IC50 | Key Observations | Reference |
| HCT116 | Colorectal | Wild-Type | 0.06 - 5 µM (range across 47 CRC lines) | Clear induction of p53 and p21; G2/M arrest. | [4] |
| LS123 | Colorectal | Mutant (R175H) | Not specified individually | Minor, transient increase in p53; no p21 induction. | [4] |
| AGS | Gastric | Wild-Type | Not specified | Upregulation of p53, p21, and p27; G2/M arrest. | [5] |
| NCI-N78 | Gastric | Wild-Type | Not specified | Upregulation of p53, p21, and p27; G2/M arrest. | [5] |
| SKOV3 | Ovarian | Mutant | IC50 ~5 µM | Upregulation of p53 (mutant); G2/M arrest; apoptosis. | [2] |
| OVCAR4 | Ovarian | Mutant | IC50 ~1 µM | Upregulation of p53 (mutant); G2/M arrest; apoptosis. | [2] |
| PANC-1 | Pancreatic | Mutant | IC50 ~10 µM | Inhibition of p-p53; G2/M arrest. | [1] |
| BxPC-3 | Pancreatic | Mutant | IC50 ~5 µM | Inhibition of p-p53; G2/M arrest. | [1] |
| UKF-NB-3 | Neuroblastoma | Wild-Type | ~20 nM | p53-dependent apoptosis. | [7] |
| UKF-NB-3p53shRNA | Neuroblastoma | Deficient | ~40 nM | Reduced sensitivity compared to wild-type. | [7] |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure. The data presented here is a summary from multiple studies and should be interpreted in the context of the specific experimental setup.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Figure 2: A typical experimental workflow for comparing this compound's efficacy.
Conclusion and Future Directions
The available data strongly suggest that the p53 status of cancer cells is a critical determinant of their response to the AURKA inhibitor this compound. In p53 wild-type tumors, this compound can reactivate the p53 pathway, leading to potent antitumor effects through cell cycle arrest and apoptosis. While p53 mutant or deficient cells may exhibit reduced sensitivity, they are not entirely resistant, with this compound inducing cell death through alternative mechanisms.
These findings have significant implications for the clinical development of this compound and other AURKA inhibitors. The p53 mutational status could serve as a valuable biomarker for patient stratification, identifying those who are most likely to benefit from this targeted therapy. Further research, including comprehensive studies across a wider range of cancer types and p53 mutations, is warranted to fully elucidate the predictive power of p53 status and to devise effective combination strategies to enhance the efficacy of this compound in p53-deficient tumors. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such investigations in a standardized and reproducible manner.
References
- 1. This compound induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of the aurora a selective kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mitotic Aurora kinase A by this compound induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Examination of Alisertib and Other Mitotic Inhibitors in Oncology Research
An objective comparison of the performance and experimental data of the selective Aurora A kinase inhibitor, Alisertib, against other mitotic inhibitors for researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of this compound (MLN8237), a selective inhibitor of Aurora A kinase, in comparison to other mitotic inhibitors used in cancer therapy. Through a detailed presentation of preclinical and clinical data, this document aims to offer a clear perspective on the efficacy, mechanism of action, and experimental basis of this compound's anti-tumor activity.
Mechanism of Action: this compound's Role in Mitotic Disruption
This compound selectively binds to and inhibits Aurora A kinase, a key regulator of mitosis.[1][2] This inhibition leads to a cascade of cellular events, including:
-
Delayed Mitotic Entry and Progression: this compound treatment causes an accumulation of cells with a tetraploid DNA content due to disruptions in the mitotic process.[1][2]
-
Abnormal Mitotic Spindles: Cells treated with this compound exhibit various mitotic defects, such as monopolar, bipolar, and multipolar spindles with misaligned chromosomes.[1][2]
-
Cell Fate Determination: The disruption of mitosis can lead to several outcomes for the cancer cell, including apoptosis (programmed cell death) directly from mitosis, aneuploid cytokinesis, or mitotic slippage, where the cell exits mitosis without proper chromosome segregation.[1][2] The resulting interphase cells often display significant nuclear defects like micronucleation and multinucleation.[1][2]
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits Aurora A kinase, leading to mitotic defects and ultimately cell death.
Head-to-Head Clinical Efficacy: this compound vs. Investigator's Choice in Peripheral T-Cell Lymphoma
A randomized phase III clinical trial provided a direct comparison of this compound with the investigator's choice of single-agent therapies (gemcitabine, pralatrexate, or romidepsin) in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).
| Parameter | This compound (n=138) | Comparator Arm (n=133) |
| Overall Response Rate (ORR) | 33% | 45% |
| Complete Response (CR) Rate | 18% | 27% |
| Median Progression-Free Survival (PFS) | 115 days | 104 days |
| Median Overall Survival (OS) | 415 days | 367 days |
| Median Duration of Response (DOR) | 225 days | 172 days |
| Median Time to Response (TTR) | 62 days | 64 days |
| Median Time to Progression (TTP) | 162 days | 116 days |
| Most Common Grade ≥3 Adverse Events | Anemia (53%), Neutropenia (47%) | Anemia (34%), Neutropenia (31%) |
Data from the LUMIERE study (NCT01482962).[3][4]
While this compound did not demonstrate statistical superiority over the comparator arm in terms of the primary endpoint of progression-free survival, it showed clinical activity and a manageable safety profile.[3][4] Notably, this compound resulted in a numerically longer median PFS and TTP compared to the combined comparator arm.[3]
Preclinical Comparison: this compound (Aurora A inhibitor) vs. Barasertib (Aurora B inhibitor) in Multiple Myeloma
A preclinical study in multiple myeloma (MM) cell lines compared the effects of this compound with Barasertib, a selective Aurora B kinase inhibitor.
| Feature | This compound (Aurora A inhibitor) | Barasertib (Aurora B inhibitor) |
| IC50 (Aurora A) | 1.2 nM | 1.4 µM |
| IC50 (Aurora B) | 396.5 nM | 1 nM |
| Effect on Mitosis | Prolonged mitotic arrest | Transient mitotic arrest |
| Cellular Outcomes | Cell death, senescence, or polyploidy | Cell death, senescence, or polyploidy |
Data from a study on multiple myeloma cell lines.[5][6]
This study highlighted the different mechanistic impacts of targeting Aurora A versus Aurora B. This compound induced a prolonged arrest in mitosis, while Barasertib's effect was more transient.[5][6] Both inhibitors ultimately led to mitotic catastrophe and cell death.[5][6]
Combination Therapies: this compound with Other Mitotic Inhibitors and Chemotherapeutic Agents
The therapeutic potential of this compound is also being explored in combination with other anti-cancer agents, particularly those that also target mitosis, such as taxanes.
This compound and Paclitaxel
Preclinical studies have suggested synergistic or additive effects when this compound is combined with paclitaxel.[7] A randomized phase 2 clinical trial evaluated this combination in patients with recurrent ovarian cancer.
| Parameter | This compound + Paclitaxel (n=73) | Paclitaxel Alone (n=69) |
| Median Progression-Free Survival (PFS) | 6.7 months | 4.7 months |
| Overall Response Rate (ORR) | 49% (Phase 1 data) | Not directly compared in Phase 2 |
| Grade ≥3 Drug-Related Adverse Events | 86% | 20% |
| Most Common Grade ≥3 Adverse Events | Neutropenia (77%), Stomatitis (25%), Anemia (14%) | Neutropenia (10%), Anemia (3%) |
Data from a Phase 1/2 study in patients with recurrent ovarian or advanced breast cancer.[8]
The combination of this compound and paclitaxel demonstrated a notable improvement in median progression-free survival compared to paclitaxel alone, although this came with an increase in grade 3 or higher adverse events.[8]
The following diagram illustrates the experimental workflow of a combination therapy trial.
Caption: A typical workflow for a randomized clinical trial comparing combination therapy to monotherapy.
This compound with Vincristine and Rituximab
In preclinical models of B-cell lymphoma, the combination of this compound with the microtubule-disrupting agent vincristine demonstrated synergistic anti-lymphoma activity.[9] The addition of rituximab further enhanced this effect.[9] A phase I study evaluated this compound in combination with rituximab with or without vincristine in patients with relapsed/refractory aggressive B-cell lymphoma. The recommended phase II dose of this compound was determined to be 40 mg twice daily in the triplet combination.[10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability and Proliferation Assays
To determine the half-maximal inhibitory concentration (IC50) of this compound and other inhibitors, cancer cell lines are typically seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed using colorimetric assays such as MTT or CellTiter-Glo®, which measure metabolic activity as an indicator of viable cell number. The results are then used to generate dose-response curves and calculate IC50 values.
Cell Cycle Analysis
The effect of mitotic inhibitors on the cell cycle is often investigated using flow cytometry. Cells are treated with the inhibitor for a defined time, then harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide. The fluorescence intensity of the stained cells, which is proportional to the DNA content, is measured by a flow cytometer. This allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of this compound in a living organism, human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The treatment group receives this compound (and/or other agents) via a specified route (e.g., oral gavage) and schedule. Tumor volume is measured regularly, and at the end of the study, tumors are often excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67).
The following diagram outlines a typical in vivo xenograft study workflow.
Caption: A generalized workflow for assessing the efficacy of an anti-cancer agent in a xenograft model.
Conclusion
This compound, as a selective Aurora A kinase inhibitor, demonstrates significant anti-tumor activity across a range of preclinical and clinical settings. Head-to-head comparisons with other mitotic inhibitors and standard chemotherapies have provided valuable insights into its efficacy and safety profile. While monotherapy has shown promise, the future of this compound may lie in rational combination therapies that exploit synergistic mechanisms to overcome resistance and improve patient outcomes. The data presented in this guide underscore the importance of continued research to identify the patient populations most likely to benefit from this compound and to optimize its use in the clinical setting.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Randomized Phase III Study of this compound or Investigator’s Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized Phase III Study of this compound or Investigator's Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound in Combination With Weekly Paclitaxel in Patients With Advanced Breast Cancer or Recurrent Ovarian Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Study of the Investigational Aurora A Kinase Inhibitor this compound plus Rituximab or Rituximab/Vincristine in Relapsed/Refractory Aggressive B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Alisertib's Synergistic Potential: A Comparative Analysis with Docetaxel and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic activity of the investigational Aurora A kinase inhibitor, alisertib, with two standard-of-care chemotherapy agents: the taxane docetaxel and the platinum-based drug cisplatin. The information presented is based on preclinical and clinical data to support further research and development in oncology.
Executive Summary
This compound, a selective inhibitor of Aurora A kinase, has demonstrated synergistic antitumor effects when combined with both docetaxel and cisplatin in various cancer models. The combination with docetaxel has shown significant enhancement in cell death and tumor growth inhibition in preclinical models of upper gastrointestinal adenocarcinomas and objective responses in a phase 1 clinical trial in patients with solid tumors. Similarly, this compound has been shown to overcome cisplatin resistance in gastric cancer models and enhance its cytotoxic effects in ovarian cancer cells. This guide will delve into the quantitative data from these studies, detail the experimental methodologies, and illustrate the underlying signaling pathways.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the synergistic effects of this compound with docetaxel and cisplatin.
Table 1: Preclinical Synergistic Efficacy of this compound with Docetaxel in Upper Gastrointestinal Adenocarcinoma Cell Lines
| Cell Line | Treatment | % Cell Survival (Mean ± SEM) | % of Cells in Sub-G1 Phase (Apoptosis) after 48h | % Tumor Volume Reduction in Xenograft Models (vs. Control) |
| AGS | This compound (0.5µM) | 45.5 ± 4.6 | - | - |
| Docetaxel (1.0nM) | 53.6 ± 1.8 | - | - | |
| This compound + Docetaxel | 5.5 ± 0.7 [1] | - | - | |
| FLO-1 | This compound (0.5µM) | 45.5 ± 4.6 | Increased (p<0.05) | 76.6 ± 6.2 |
| Docetaxel (1.0nM) | 70.1 ± 5.6 | Increased (p<0.05) | 128.73 ± 15.1 | |
| This compound + Docetaxel | 4.5 ± 0.5 [1] | Significantly Enhanced (p<0.01) [1] | Enhanced Reduction (p<0.01) [1] | |
| OE33 | This compound (0.5µM) | 45.5 ± 4.6 | - | 101.4 ± 5.6 |
| Docetaxel (1.0nM) | 32.4 ± 3.5 | - | 44.1 ± 3.1 | |
| This compound + Docetaxel | 13.0 ± 1.8 [1] | - | Enhanced Reduction (p<0.01) [1] |
Table 2: Clinical Efficacy of this compound and Docetaxel Combination in Solid Tumors (Phase 1 Study)
| Cancer Type | Number of Efficacy-Evaluable Patients | Objective Response Rate (ORR) |
| Castration-Resistant Prostate Cancer | - | 6 Partial Responses[2] |
| Bladder Cancer | - | 1 Complete Response[2] |
| Angiosarcoma | - | 1 Partial Response[2] |
| Total | 28 | 29% [2] |
Recommended Phase 2 Dose (RP2D): this compound 20 mg twice daily on days 1-7 and intravenous docetaxel at 75 mg/m² on day 1 in 21-day cycles.[2]
Table 3: Preclinical Synergistic Efficacy of this compound with Cisplatin
| Cancer Model | Experiment | Key Findings |
| Cisplatin-Resistant Gastric Cancer Cells | Cell Viability Assay | This compound alone or in combination with cisplatin significantly suppressed the viability of cisplatin-resistant cells (P < 0.01).[3][4] |
| In Vivo Xenograft | This compound treatment significantly reduced the rate of tumor growth (P < 0.01). The addition of cisplatin to this compound did not further enhance the antitumor efficacy in these resistant cells.[3] | |
| Ovarian Cancer Cell Lines (OC2 & UPN251) | Cytotoxicity Assay | Sequential treatment of cisplatin followed by this compound resulted in a significant synergistic enhancement of cytotoxicity (p < 0.001).[5] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with docetaxel and cisplatin are rooted in their distinct but complementary mechanisms of action, targeting different phases and processes of the cell cycle.
This compound and Docetaxel Synergy
This compound inhibits Aurora A kinase, a key regulator of mitotic entry and spindle assembly.[6][7] This leads to mitotic defects, such as monopolar or multipolar spindles, and can result in polyploidy and subsequent apoptosis.[6][7] Docetaxel, a taxane, stabilizes microtubules, leading to a G2/M phase cell cycle arrest and induction of apoptosis.[8] The combination of these two agents results in a more profound mitotic catastrophe. This compound's disruption of spindle formation coupled with docetaxel's microtubule stabilization creates an untenable situation for the cancer cell, leading to enhanced apoptosis.
This compound and Cisplatin Synergy
Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which leads to DNA damage and triggers apoptosis.[9][10][11] Cancer cells can develop resistance to cisplatin through various mechanisms, including enhanced DNA repair and upregulation of anti-apoptotic pathways. Aurora A kinase has been implicated in promoting resistance to cisplatin.[12] this compound, by inhibiting Aurora A, can re-sensitize resistant cells to cisplatin. The proposed mechanism involves the downregulation of proteins like p-eIF4E, c-MYC, and HDM2, which are associated with cisplatin resistance.[3][4] This inhibition of pro-survival signaling, combined with the DNA damage induced by cisplatin, leads to a synergistic increase in apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Clonogenic Cell Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., AGS, FLO-1, OE33) are seeded in 6-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1]
-
Drug Treatment: Cells are treated with various concentrations of this compound, docetaxel, or the combination for 24 hours.[1]
-
Incubation: After treatment, the drug-containing medium is removed, and cells are washed and incubated in fresh, drug-free medium for 10-14 days to allow for colony formation.[1][13]
-
Staining and Quantification: Colonies are fixed with a solution such as 2% paraformaldehyde and stained with crystal violet. The number of colonies (typically defined as containing at least 50 cells) is counted, or the total stained area is quantified using imaging software to determine the percentage of cell survival relative to untreated controls.[1]
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of drug combinations in a living organism.
-
Cell Implantation: Human cancer cells (e.g., FLO-1, OE33, or cisplatin-resistant gastric cancer cells) are suspended in a solution like Matrigel and subcutaneously injected into the flanks of immunocompromised mice (e.g., nude mice).[1][3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).[3]
-
Drug Administration: Mice are randomized into treatment groups and receive this compound, docetaxel/cisplatin, the combination, or a vehicle control. Dosing schedules and routes of administration vary by study (e.g., this compound administered orally daily, docetaxel/cisplatin intraperitoneally weekly).[1][3]
-
Tumor Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.[1]
-
Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.[1]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in cell or tissue lysates, providing insights into the molecular mechanisms of drug action.
-
Lysate Preparation: Cells or tumor tissues are lysed to extract proteins. Protein concentration is determined to ensure equal loading.
-
Gel Electrophoresis: Protein lysates are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., p-AURKA, cleaved caspase-3, p-eIF4E, c-MYC).
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted is captured on film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
The preclinical and early clinical data presented in this guide strongly suggest that this compound exhibits significant synergistic activity with both docetaxel and cisplatin across a range of cancer types. The combination of this compound with docetaxel appears to enhance mitotic catastrophe, leading to increased apoptosis and tumor regression. When combined with cisplatin, this compound shows promise in overcoming drug resistance by targeting pro-survival signaling pathways. These findings provide a solid rationale for the continued investigation of these combination therapies in clinical settings. Further studies are warranted to identify predictive biomarkers to select patient populations most likely to benefit from these synergistic combinations.
References
- 1. The Combination of this compound, an Investigational Aurora kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Open-label, multicenter, phase 1 study of this compound (MLN8237), an aurora A kinase inhibitor, with docetaxel in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin‐resistant cancer cells are sensitive to Aurora kinase A inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin-resistant cancer cells are sensitive to Aurora kinase A inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeting DNA Damage Response and Repair to Enhance Therapeutic Index in Cisplatin-Based Cancer Treatment - ProQuest [proquest.com]
- 12. TPX2/Aurora kinase A signaling as a potential therapeutic target in genomically unstable cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reporting of methodologies used for clonogenic assays to determine radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Alisertib's Decisive Preference: A Comparative Analysis of its Selectivity for Aurora A Kinase
Alisertib (MLN8237), an investigational small-molecule inhibitor, demonstrates a pronounced selectivity for Aurora A kinase over its closely related family member, Aurora B kinase. This preference is substantiated by a wealth of experimental data from biochemical and cellular assays, which consistently show a significantly lower concentration of this compound is required to inhibit Aurora A compared to Aurora B. This guide provides a comprehensive comparison of this compound's selectivity, presenting key experimental data, detailing the methodologies employed, and illustrating the pertinent biological pathways and experimental workflows.
Quantitative Assessment of Selectivity
The inhibitory potency of this compound against Aurora A and Aurora B is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity. A lower IC50 value indicates greater potency.
| Assay Type | Target | This compound IC50 (nmol/L) | Selectivity (Aurora B IC50 / Aurora A IC50) |
| Biochemical (Enzymatic) Assay | Recombinant Aurora A | 1.2[1][2] | ~330-fold |
| Recombinant Aurora B | 396.5[1][2] | ||
| Cell-Based Assay (HeLa cells) | Aurora A | 6.7[1] | >200-fold[1][3][4][5] |
| Aurora B | 1,534[1] | ||
| Cell-Based Assay (HCT-116 cells) | Aurora A | Not explicitly stated, but selectivity is >200-fold[6] | >200-fold[6] |
| Aurora B | Not explicitly stated, but selectivity is >200-fold[6] |
Experimental Protocols
The determination of this compound's selectivity relies on robust and specific experimental methodologies. Below are detailed descriptions of the key assays cited.
Biochemical Kinase Inhibition Assay (Radioactive Flashplate Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Reaction Setup: Recombinant Aurora A or Aurora B kinase is incubated with a generic substrate (e.g., myelin basic protein) and radiolabeled ATP (³³P-ATP) in a reaction buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction wells.
-
Incubation: The reaction is allowed to proceed for a set period, during which the kinase transfers the radiolabeled phosphate group from ATP to the substrate.
-
Detection: The reaction is stopped, and the mixture is transferred to a Flashplate, which captures the radiolabeled substrate. The amount of radioactivity is then measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Kinase Inhibition Assays (High-Content Imaging)
These assays measure the inhibition of kinase activity within a cellular context by quantifying the phosphorylation of specific downstream substrates.
-
Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa or HCT-116) are cultured and then treated with a range of this compound concentrations for a specified duration.
-
Fixation and Permeabilization: The cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to enter.
-
Immunofluorescence Staining:
-
For Aurora A activity: Cells are stained with a primary antibody specific to the autophosphorylated form of Aurora A at threonine 288 (p-Aurora A-T288).
-
For Aurora B activity: Cells are stained with a primary antibody that recognizes the phosphorylated form of Histone H3 at serine 10 (p-H3-S10), a direct substrate of Aurora B.
-
-
Secondary Antibody and Imaging: A fluorescently labeled secondary antibody that binds to the primary antibody is added. The cells are then imaged using a high-content imaging system.
-
Image Analysis: The fluorescence intensity corresponding to the phosphorylated substrates is quantified on a per-cell basis.
-
Data Analysis: The IC50 values are calculated by plotting the reduction in phosphorylation signal against the this compound concentration.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Caption: Simplified roles of Aurora A and Aurora B in mitosis.
Caption: Logical representation of this compound's selectivity.
Mechanism of Selectivity
The structural basis for this compound's selectivity for Aurora A over Aurora B lies in subtle differences within the ATP-binding pockets of the two kinases. This compound binds to the ATP-binding site of Aurora A, preventing its autophosphorylation at Threonine 288 and subsequent activation.[2] The conformation of the activation loop in Aurora A, which this compound helps to stabilize in an inactive state, is thought to be a key determinant of this selectivity.[7][8]
Phenotypic Consequences of Selective Inhibition
The selectivity of this compound is further confirmed by the distinct cellular phenotypes observed at different concentrations. At lower concentrations, this compound induces phenotypes consistent with Aurora A inhibition, such as defects in mitotic spindle formation and chromosome alignment.[1][9] Higher concentrations are required to elicit phenotypes associated with Aurora B inhibition, such as failures in cytokinesis and the formation of polyploid cells.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of this compound (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the aurora a selective kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLN8054 and this compound (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
Unraveling Alisertib: A Comparative Guide to its Preclinical and Clinical Effects
An in-depth analysis of published data on the Aurora Kinase A inhibitor, Alisertib, reveals consistent anti-tumor activity across a range of cancers, though with variability in sensitivity. This guide provides a comparative overview of its effects, detailing experimental protocols and key quantitative data from pivotal studies to offer researchers, scientists, and drug development professionals a clear perspective on the reproducibility of its therapeutic potential.
This compound (MLN8237) is a selective small-molecule inhibitor of Aurora Kinase A (AAK), a key regulator of mitosis.[1][2] Its mechanism of action involves disrupting the formation of the mitotic spindle, leading to cell cycle arrest, polyploidy, and ultimately, apoptosis in cancer cells.[3][4] Preclinical and clinical studies have demonstrated its activity against various solid and hematological malignancies.[3][5] This guide synthesizes findings from multiple publications to provide a comprehensive comparison of this compound's effects and the methodologies used to evaluate them.
In Vitro Efficacy: A Look at Cell-Based Studies
This compound has shown potent anti-proliferative activity across a diverse panel of cancer cell lines. However, the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, vary depending on the cancer type and specific cell line.
Comparative IC50 Values of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nmol/L) | Reference |
| Colorectal Cancer | HCT-116 | 15 - 469 (range across multiple lines) | [1] |
| Colorectal Cancer | Multiple Lines | 0.06 to > 5 µmol/L (range) | [6] |
| Lymphoma | Multiple Lines | Generally more sensitive than solid tumors | [1] |
| Multiple Myeloma | NCI-H929, MM.1S, U266 | Max apoptosis at 62.5–125 nM | [7] |
Note: The variability in reported IC50 values can be attributed to differences in experimental protocols, such as the specific proliferation assay used (e.g., BrdU ELISA) and the duration of drug exposure.[1][6]
In Vivo Antitumor Activity: Xenograft Model Studies
Animal studies, primarily using human tumor xenografts in mice, have consistently demonstrated this compound's ability to inhibit tumor growth. The degree of inhibition is often dose-dependent.
Summary of this compound's In Vivo Efficacy
| Cancer Model | Dosing Regimen | Key Findings | Reference |
| HCT-116 Colorectal Xenograft | 3, 10, or 30 mg/kg once daily (oral) | Dose-dependent tumor growth inhibition (43.3%, 84.2%, and 94.7% respectively) | [1] |
| Melanoma Patient-Derived Xenograft | Not specified | Inhibition of melanoma tumor growth | [8] |
| Neuroblastoma Xenograft | Not specified | Maintained complete responses in 3 of 7 models | [9] |
| Gastric Cancer Xenograft (Cisplatin-resistant) | 40 mg/kg, five times a week | Significant antitumor activity alone and in combination with cisplatin | [10] |
Clinical Trial Insights: this compound in Patients
This compound has been evaluated in numerous clinical trials, both as a single agent and in combination with other therapies, across a wide range of cancers.[11] While it has shown promising activity in some patient populations, its overall efficacy can be modest, and toxicity, particularly myelosuppression, is a key consideration.[12][13]
Overview of Key Clinical Trial Findings
| Cancer Type | Phase | Dosing | Key Outcomes | Reference |
| Advanced Solid Tumors | Phase I | 50 mg twice daily for 7 days in 21-day cycles (recommended Phase II dose) | Established maximum tolerated dose; toxicities included neutropenia and stomatitis | [13] |
| Relapsed/Refractory Aggressive B- and T-Cell Non-Hodgkin Lymphomas | Phase II | 50 mg twice daily for 7 days in 21-day cycles | Overall response rate of 27% | [13] |
| Castration-resistant and Neuroendocrine Prostate Cancer | Phase II | 50 mg twice daily for 7 days every 21 days | 6-month radiographic progression-free survival of 13.4% | [14] |
| Relapsed/Refractory Neuroblastoma (in combination with irinotecan and temozolomide) | Phase I | 60 mg/m² | Overall response rate of 31.8% | [15] |
| Advanced Osimertinib-Resistant EGFR-Mutated Lung Cancer (in combination with osimertinib) | Phase I/Ib | 30 mg twice daily on days 1-3, 8-11, and 15-17 of a 28-day cycle | Disease control rate of >80% | [16] |
Experimental Protocols: A Closer Look at the Methods
The reproducibility of scientific findings is intrinsically linked to the detailed reporting of experimental methods. Below are summaries of protocols from key studies on this compound.
In Vitro Cell Proliferation Assay
-
Cell Lines: A broad panel of adherent and suspended cancer cell lines.[1]
-
Drug Preparation: this compound dissolved in 100% DMSO for in vitro use.[17]
-
Assay: BrdU cell proliferation ELISA assay.[1]
-
Analysis: IC50 values were calculated from dose-response curves.[1]
In Vivo Xenograft Studies
-
Animal Models: Nude mice bearing subcutaneous human tumor xenografts (e.g., HCT-116).[1]
-
Drug Formulation: For in vivo use, this compound was prepared in a 1:1 mixture of 2% NaHCO2 and 10% hydroxypropyl β–cyclo-dextran (HPBCD).[17]
-
Administration: Oral administration at specified doses and schedules.[1]
-
Endpoint: Tumor volumes were measured to determine tumor growth inhibition (TGI).[1]
Clinical Trial Design
-
Patient Population: Patients with advanced, refractory solid tumors or specific cancer types as per trial protocols.[17][18]
-
Dosing: Dose escalation studies (e.g., 3+3 design) to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[17]
-
Assessments: Safety and toxicity were monitored, and tumor responses were evaluated using criteria such as RECIST.[16]
Visualizing the Science: Pathways and Workflows
To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate this compound's signaling pathway and a typical experimental workflow.
Caption: this compound's mechanism of action targeting Aurora Kinase A.
Caption: A typical workflow for an in vivo xenograft study.
Mechanisms of Resistance and Combination Therapies
A significant challenge with targeted therapies is the development of resistance. Studies have shown that resistance to this compound can involve the upregulation of pathways such as PI3K/AKT/mTOR.[18] This has led to the investigation of combination therapies. For instance, combining this compound with TORC1/2 inhibitors like TAK-228 (sapanisertib) has shown promise in preclinical models and early clinical trials.[17][18] Additionally, this compound has been explored in combination with standard chemotherapies and other targeted agents to enhance its antitumor effects.[9][16][19]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An update on the pharmacokinetics and pharmacodynamics of this compound, a selective Aurora kinase A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer [frontiersin.org]
- 10. Cisplatin‐resistant cancer cells are sensitive to Aurora kinase A inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phase II Study of this compound, a Selective Aurora A Kinase Inhibitor, in Relapsed and Refractory Aggressive B- and T-Cell Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (this compound) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Phase I Study Combining the Aurora Kinase A Inhibitor this compound with mFOLFOX in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Alisertib
Essential protocols for the safe management, use, and disposal of the Aurora Kinase A inhibitor, Alisertib (MLN8237), in a laboratory setting.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital to mitigate risks and ensure a safe laboratory environment. This compound is an orally bioavailable, selective inhibitor of Aurora A kinase and requires careful handling due to its potential biological activity.[1][2]
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in powdered form, appropriate personal protective equipment and engineering controls are mandatory to prevent exposure through inhalation, skin contact, or ingestion.[3][4][5]
Table 1: Personal Protective Equipment and Engineering Controls for this compound
| Equipment/Control | Specification | Purpose |
| Ventilation | Chemical Fume Hood or Class II Biosafety Cabinet (BSC) | To prevent inhalation of dust or aerosols.[6] |
| Gloves | Two pairs of chemotherapy-tested nitrile gloves | To prevent skin contact. The outer glove should be worn over the gown cuff and changed immediately if contaminated.[7][8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust and splashes. |
| Lab Coat/Gown | Disposable, impervious gown with long sleeves and knit cuffs | To protect skin and clothing from contamination.[8] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder outside of a ventilated enclosure or during spill cleanup.[6][8] |
Procedural Workflow for Handling this compound
The following diagram outlines the essential steps for the safe handling of this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for Safe Handling and Disposal of this compound
Detailed Experimental Protocols
Preparation of Stock Solutions
-
Preparation : Perform all steps within a certified chemical fume hood or Class II Biosafety Cabinet.
-
Personal Protective Equipment : Don all required PPE as outlined in Table 1.
-
Weighing : Carefully weigh the required amount of this compound powder. Avoid creating dust.[3]
-
Dissolving : Add the appropriate solvent, such as fresh DMSO, to the this compound powder.[1] Mix gently to dissolve completely. For in vivo studies, further dilution with vehicles like PEG300 and Tween80 may be necessary.[1]
-
Storage : Store stock solutions at -20°C or -80°C in tightly sealed containers as recommended.[5]
Spill Response
In the event of a spill, evacuate personnel to a safe area and ensure the area is well-ventilated.[3]
-
Containment : Prevent further spread of the spill. For liquid spills, absorb with an inert material such as diatomite or universal binders.[4] For powder spills, carefully cover with a damp cloth or absorbent material to avoid generating dust.
-
Cleanup : Wearing appropriate PPE, collect the spilled material and containment materials into a suitable, closed container for disposal.[3]
-
Decontamination : Decontaminate the spill area and any affected equipment by scrubbing with alcohol or another appropriate cleaning agent.[4]
-
Disposal : Dispose of all contaminated materials as hazardous waste.[5]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.[9][10][11]
Table 2: this compound Waste Disposal Plan
| Waste Type | Container | Disposal Procedure |
| Unused this compound Powder | Original container or a clearly labeled, sealed hazardous waste container. | Dispose of through the institution's environmental health and safety (EHS) office as hazardous chemical waste.[10] |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled hazardous waste container for solid waste. | Collect in a designated container within the lab and transfer to the EHS office for incineration.[9] |
| Contaminated PPE (gloves, gown) | Labeled hazardous waste container for solid waste. | Place in a designated container immediately after use. Dispose of through the EHS office. |
| Liquid Waste (unused solutions, rinsates) | Labeled hazardous waste container for liquid chemical waste. | Collect all liquid waste containing this compound. Do not dispose of down the drain.[3][11] Arrange for pickup by the EHS office. |
| Contaminated Sharps (needles, glass) | Puncture-resistant sharps container specifically for chemically contaminated sharps. | Dispose of through the institution's hazardous waste program.[12] |
Empty containers that held this compound should be managed as hazardous waste unless triple-rinsed, with the rinsate collected as hazardous liquid waste.[13]
First Aid Measures
In case of exposure, seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]
-
Skin Contact : Remove contaminated clothing and rinse the affected skin thoroughly with water.[4][5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support.[4]
-
Ingestion : Wash out the mouth with water. Do not induce vomiting.[4] Call a poison control center or physician.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase 1 Study of this compound (MLN8237) and Weekly Irinotecan in Adults with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. MLN8237 (this compound)|1028486-01-2|MSDS [dcchemicals.com]
- 6. gerpac.eu [gerpac.eu]
- 7. pogo.ca [pogo.ca]
- 8. halyardhealth.com [halyardhealth.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 12. easyrxcycle.com [easyrxcycle.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
